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1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane Documentation Hub

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  • Product: 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane in Modern Drug Discovery

Executive Summary In the pursuit of novel therapeutics, the exploration of non-traditional, sp3-rich chemical space has become a cornerstone of modern medicinal chemistry. 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the exploration of non-traditional, sp3-rich chemical space has become a cornerstone of modern medicinal chemistry. 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane (CAS: 775288-27-2) represents a highly versatile, conformationally flexible, bis-basic scaffold [1]. By combining the unique vector geometry of a seven-membered 1,4-diazepane ring with the basic pharmacophore of a piperidine moiety, this building block is engineered to disrupt molecular planarity, enhance aqueous solubility, and access deep, solvent-exposed pockets in complex target proteins such as kinases and G-protein-coupled receptors (GPCRs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in drug design, and a self-validating synthetic methodology for its integration into active pharmaceutical ingredients (APIs).

Chemical Identity & Quantitative Profiling

Understanding the foundational metrics of a building block is critical for predicting its behavior in downstream lead optimization. Table 1 summarizes the core quantitative data for 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane.

Table 1: Physicochemical Properties & Impact Analysis

PropertyValueCausality / Impact on Drug Design
CAS Number 775288-27-2Unique global identifier for procurement and IP filing [1].
Molecular Formula C12H25N3Defines the exact stoichiometry of the free base.
Molecular Weight 211.35 g/mol Low molecular weight allows for extensive functionalization without violating Lipinski’s Rule of 5.
Topological Polar Surface Area ~18.5 ŲLow TPSA suggests excellent membrane permeability, making it suitable for CNS-targeted therapeutics.
Fraction of sp3 Carbons (Fsp3) 1.0 (12/12)Exceptional 3D character. Maximizing Fsp3 correlates heavily with clinical success by reducing off-target toxicity associated with flat, aromatic compounds.
Basic Centers (pKa) 3 (2 Tertiary, 1 Secondary)Enables multi-dentate salt-bridge formation with acidic residues (Asp/Glu) in target binding sites.

Structural Causality: The "sp3-Rich" Advantage

The architectural design of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane is not arbitrary; it is a calculated response to common attrition factors in drug development.

The 1,4-Diazepane Core

Historically, medicinal chemists relied heavily on piperazine rings to introduce basicity and improve solubility. However, piperazines often suffer from rigid, predictable exit vectors. Expanding the six-membered piperazine into a seven-membered 1,4-diazepane ring introduces a "puckered" conformation. This structural shift alters the spatial trajectory of attached substituents, which has been shown to reverse unfavorable activity trends and overcome cross-resistance in multi-drug resistant models, such as those seen in antimalarial imidazopyridine optimizations [2].

The Piperidin-4-ylmethyl Appendage

The inclusion of the piperidin-4-ylmethyl group provides a flexible, extended basic arm. In the context of kinase inhibitors (e.g., HPK1 inhibitors), this moiety acts as a critical anchor, reaching into solvent channels or forming robust electrostatic interactions with the protein backbone [3]. The methylene linker ensures that the piperidine ring retains rotational freedom, allowing it to adopt the lowest-energy conformation required for optimal target engagement.

Pharmacophore Core 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane N1 1,4-Diazepane Ring (sp3-rich core) Core->N1 N2 Piperidine Ring (Basic amine) Core->N2 N3 Methylene Linker (Flexibility) Core->N3 E1 Increases Fsp3 fraction Improves aqueous solubility N1->E1 E2 Salt-bridge formation with Asp/Glu residues N2->E2 E3 Allows deep pocket conformational adaptation N3->E3

Figure 1: Pharmacological logic and structural causality of the bis-basic scaffold.

Self-Validating Synthetic Methodology

To ensure reproducibility and high yield, the synthesis of this building block must be approached as a self-validating system, complete with in-process controls (IPCs). The most efficient route involves the reductive amination of 1-methyl-1,4-diazepane with an appropriately protected piperidine aldehyde.

Step-by-Step Protocol

Step 1: Reductive Amination

  • Reagents: Combine 1-methyl-1,4-diazepane (1.0 eq) and N-Boc-piperidine-4-carboxaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Causality of Catalyst: Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation.

  • Reduction: Introduce sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde into a dead-end alcohol byproduct.

  • IPC Checkpoint 1 (LC-MS): The reaction is self-validating when LC-MS confirms the complete disappearance of the aldehyde mass and the emergence of the Boc-protected intermediate (Expected [M+H]+ ≈ 312 m/z).

Step 2: Acidic Deprotection

  • Reagents: Isolate the intermediate and dissolve in dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 eq) dropwise at room temperature.

  • Mechanism: The acidic environment protonates the tert-butoxycarbonyl group, leading to its cleavage.

    • Causality: The reaction is driven to completion entropically via the evolution of carbon dioxide and isobutylene gas (Le Chatelier's principle).

  • IPC Checkpoint 2 (1H-NMR): Following concentration and free-basing with 1M NaOH, analyze the product via 1H-NMR. The protocol validates itself as successful if the intense 9H singlet at ~1.4 ppm (corresponding to the t-butyl group) is completely absent.

Synthesis A 1-Methyl-1,4-diazepane (Amine) C Reductive Amination NaBH(OAc)3, DCE A->C B N-Boc-piperidine- 4-carboxaldehyde B->C D Boc-Protected Intermediate C->D  Imine reduction E Acidic Deprotection TFA/DCM D->E F Target Compound CAS: 775288-27-2 E->F  -CO2, -tBuOH

Figure 2: Synthetic workflow for 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane.

Applications in Targeted Therapeutics

The utility of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane is evidenced by its integration into advanced therapeutic programs:

  • Kinase Inhibition (e.g., HPK1): In the development of hematopoietic progenitor kinase 1 (HPK1) inhibitors for immuno-oncology, the diazepane-piperidine motif is grafted onto pyrrolo[2,3-b]pyridine cores. The flexibility of the scaffold allows the molecule to navigate the narrow kinase hinge region while exposing the basic piperidine nitrogen to the solvent front, drastically improving the compound's pharmacokinetic profile [3].

  • Antiparasitic Agents: During the optimization of imidazopyridines against Plasmodium falciparum, replacing rigid piperazines with the 1,4-diazepane core mitigated cross-resistance against multi-drug resistant strains (e.g., the K1 strain), proving that altering the basic vector geometry can rescue failing chemotypes [2].

By leveraging the unique spatial and physicochemical properties of CAS 775288-27-2, drug development professionals can effectively navigate the complex balance between target affinity, aqueous solubility, and metabolic stability.

References

  • MolCore. "775288-27-2 | 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane". MolCore Chemical Database.
  • National Institutes of Health (NIH). "Identification of 2,4-disubstituted imidazopyridines as hemozoin formation inhibitors with fast killing kinetics and in vivo efficacy in the Plasmodium falciparum NSG mouse model". PubMed Central.
  • Google Patents. "WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo[2, 3-b] pyrazines as hpk1 inhibitor and the use thereof".
Exploratory

Strategic Incorporation of 1-Methyl-1,4-Diazepane in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the continuous pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists frequently face the limitations of rigid, planar ring systems. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists frequently face the limitations of rigid, planar ring systems. As a Senior Application Scientist, I have consistently observed that transitioning from a standard six-membered piperazine ring to a seven-membered 1-methyl-1,4-diazepane (also known as 1-methylhomopiperazine, CAS 4318-37-0) can rescue stalled lead optimization campaigns[1]. This whitepaper explores the physicochemical rationale, synthetic methodologies, and biological applications of this privileged scaffold, providing actionable, self-validating protocols for drug development professionals.

Physicochemical Rationale & Structural Dynamics

The substitution of a piperazine with a 1-methyl-1,4-diazepane ring introduces an additional methylene unit, fundamentally altering the molecule's 3D conformation[1].

  • Conformational Flexibility: The seven-membered diazepane ring is less rigid than piperazine. This flexibility allows the moiety to adopt multiple low-energy conformations (e.g., chair, boat, twist-chair), enabling it to navigate and anchor within complex, deep protein binding pockets more effectively.

  • pKa Modulation: The basicity of the tertiary and secondary nitrogen atoms in the diazepane ring differs from its six-membered counterparts[1]. This subtle shift in pKa can be leveraged to tune the overall ionization state of the parent drug at physiological pH, directly influencing aqueous solubility and blood-brain barrier (BBB) permeability.

  • Vectorial Trajectory: The spatial projection of substituents attached to the nitrogen atoms is altered. This change in exit vectors is critical when attempting to target specific amino acid residues in a catalytic site without introducing steric clashes.

Target Engagement & Therapeutic Applications

The 1-methyl-1,4-diazepane scaffold has proven indispensable across multiple therapeutic areas, acting as a critical pharmacophore rather than a mere solubilizing group.

Epigenetic Modulation (G9a and PRMT5)

In epigenetic drug discovery, the scaffold is famous for its role in BIX-01294 , a first-in-class substrate-competitive inhibitor of the G9a (EHMT2) histone methyltransferase[2]. The diazepane ring anchors the molecule within the substrate-binding pocket, mimicking the lysine side chain of the natural substrate and preventing the di-methylation of histone H3 lysine 9 (H3K9me2)[2].

Recently, this scaffold has been hybridized with HDAC inhibitors to create dual-action epigenetic modulators[3]. Furthermore, 1-methyl-1,4-diazepane derivatives have been identified as first-in-class inhibitors of the PRMT5-substrate adaptor interaction, demonstrating synthetic lethality in MTAP-deleted cancers[4].

Infectious Diseases (Antimalarials)

The emergence of multi-drug resistant Plasmodium strains requires novel mechanisms of action. Derivatives of the diaminoquinazoline scaffold, incorporating the 1-methyl-1,4-diazepane ring, exhibit potent asexual blood-stage-independent cytotoxic activity against P. falciparum by targeting parasitic histone lysine methyltransferases (PfHKMTs)[5]. The flexibility of the diazepane ring is critical for distinguishing between host and parasitic methyltransferases.

CNS and Histaminergic Targets

In neuropharmacology, the scaffold is highly prevalent. Emedastine , a selective histamine H1 receptor antagonist used for allergic conjunctivitis, relies on the 1-methyl-1,4-diazepane core for its high receptor affinity and negligible off-target effects[6]. Additionally, it has been utilized to synthesize highly potent


4

2-nicotinic acetylcholine receptor (nAChR) partial agonists[7] and highly selective

muscarinic antagonists[8].

Quantitative Data Summary

The following table synthesizes the binding affinities and primary indications for key 1-methyl-1,4-diazepane derivatives across different target classes.

Compound / DerivativePrimary TargetTherapeutic IndicationKey Pharmacological MetricSource
BIX-01294 G9a (EHMT2)Epigenetics / OncologySubstrate-competitive inhibition[2]
Hybrid Compound 14 G9a / HDAC DualBreast Cancer (MDA-MB-231)Synergistic EC50 reduction[3]
BRD0639 PRMT5MTAP-deleted CancersCovalent binding to Cys278[4]
Emedastine Histamine H1 ReceptorAllergic ConjunctivitisHigh H1 selectivity[6]
Compound 21

4

2-nAChR
CNS Disorders

< 1 nM
[7]
Carbamate 2

Muscarinic Receptor
CNS Disorders

= 1.2 nM (189-fold selectivity)
[8]

Self-Validating Experimental Protocols

To ensure reproducibility, I have designed the following protocols with built-in causality explanations and self-validating checkpoints.

Protocol 1: Microwave-Assisted Synthesis of 1-Methyl-1,4-Diazepane Derivatives

This protocol details the coupling of 1-methyl-1,4-diazepane to an aryl chloride scaffold (e.g., quinazoline core).

Causality: Microwave irradiation is selected over conventional thermal heating to rapidly overcome the activation energy barrier associated with the nucleophilic attack of the bulky seven-membered ring. This minimizes prolonged high-temperature exposure, thereby reducing the formation of degradation byproducts[5]. N,N-Diisopropylethylamine (DIEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of the aryl chloride starting material in 2.0 mL of anhydrous toluene.

  • Reagent Addition: Add 5.0 mmol (excess) of 1-methyl-1,4-diazepane[5], followed by 3.0 mmol of DIEA. Seal the vial with a crimp cap.

  • Reaction: Subject the mixture to microwave irradiation at 130 °C for 50 minutes with continuous stirring[5].

  • Self-Validation Checkpoint (LC-MS): Before proceeding to purification, withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation: You must observe the disappearance of the starting material mass and the dominance of the

    
     peak corresponding to the target product. If the starting material persists, resubmit to microwave irradiation for 20 minutes.
    
  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH) containing 1%

    
    
    
    
    
    in MeOH to prevent streaking of the basic amine[5].
  • Isolation: Evaporate the pure fractions to yield the target derivative.

SynthesisWorkflow Start Starting Material (e.g., Aryl Chloride) Reaction Microwave Irradiation (130 °C, 50 min) Start->Reaction Reagent 1-Methyl-1,4-diazepane + DIEA (Base) Reagent->Reaction Validation1 Checkpoint: LC-MS Confirm Mass [M+H]+ Reaction->Validation1 Crude Purification Silica Gel Chromatography (DCM/MeOH/NH3) Validation1->Purification Validated Product Purified Derivative Yield > 80% Purification->Product Pure

Workflow for microwave-assisted synthesis of 1-methyl-1,4-diazepane derivatives.

Protocol 2: In-Cell Western (ICW) Assay for G9a Inhibition (H3K9me2 Quantification)

This protocol measures the cellular efficacy of synthesized G9a inhibitors.

Causality: The In-Cell Western (ICW) assay is chosen over traditional Western blotting because it allows for the high-throughput, quantitative assessment of H3K9me2 levels directly within adherent cells[3]. This preserves the cellular context and avoids the protein loss and variability inherent in cell lysis and membrane transfer steps.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells at a density of 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37 °C, 5%

    
    .
    
  • Compound Treatment: Treat cells with a serial dilution of the 1-methyl-1,4-diazepane derivative (e.g., 0.1 µM to 100 µM) for 48 hours[3]. Include a DMSO vehicle control and a BIX-01294 positive control.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature. Wash with PBS, then permeabilize using 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking & Primary Antibody: Block with Intercept Blocking Buffer for 1 hour. Incubate with primary anti-H3K9me2 antibody (rabbit) overnight at 4 °C.

  • Self-Validation Checkpoint (Normalization): Along with the secondary antibody (anti-rabbit 800 nm), incubate the cells with a whole-cell normalization stain (e.g., CellTag 700) for 1 hour. Validation: The 700 nm channel signal corrects for variations in cell number per well. If the 700 nm signal drops significantly at high compound concentrations, the observed reduction in H3K9me2 is due to compound cytotoxicity, not specific G9a inhibition.

  • Imaging & Analysis: Wash plates thoroughly and image using a near-infrared imaging system (e.g., LI-COR Odyssey). Calculate the ratio of 800 nm (H3K9me2) to 700 nm (CellTag) to determine the

    
    .
    

EpigeneticPathway Drug 1-Methyl-1,4-diazepane Derivative Target Target Enzyme (e.g., G9a / PRMT5) Drug->Target Competitive Inhibition Inhibition Reactivation of Therapeutic Targets Drug->Inhibition Restores Expression Process Histone Methylation (H3K9me2) Target->Process Catalyzes Outcome Chromatin Repression & Gene Silencing Process->Outcome Induces

Mechanism of action for 1-methyl-1,4-diazepane-based epigenetic modulators.

References

  • Structure based design, synthesis and activity studies of small hybrid molecules as HDAC and G9a dual inhibitors. Oncotarget.[Link]

  • Emedastine | C17H26N4O | CID 3219 - PubChem. National Institutes of Health (NIH).[Link]

  • Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. National Institutes of Health (NIH) / PMC.[Link]

  • Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. National Institutes of Health (NIH) / PMC.[Link]

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. National Institutes of Health (NIH) / PMC.[Link]

  • Histone lysine methyltransferase structure activity relationships that allow for segregation of G9a inhibition and anti-Plasmodium activity. MedChemComm (RSC Publishing).[Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI.[Link]

Sources

Foundational

An In-depth Technical Guide to 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

Abstract This technical guide provides a comprehensive scientific overview of the novel heterocyclic compound, 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane. As this molecule is not extensively documented in publicly a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of the novel heterocyclic compound, 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane. As this molecule is not extensively documented in publicly available chemical databases, this paper establishes its core physicochemical properties through structural analysis and offers a plausible, detailed synthetic pathway based on established chemical principles for analogous structures. The guide is intended for researchers, chemists, and professionals in drug development, providing foundational data, a proposed experimental protocol for its synthesis, and methods for its structural elucidation. We will explore the significance of its constituent moieties—the 1,4-diazepane and piperidine rings—and discuss potential applications in medicinal chemistry.

Introduction

The landscape of medicinal chemistry is continually evolving, with a persistent demand for novel molecular scaffolds that can serve as the basis for new therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance as they are prevalent in a vast array of biologically active molecules and natural products. The compound 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane presents an intriguing combination of two such pharmacologically significant scaffolds: the flexible seven-membered 1,4-diazepane ring and the ubiquitous piperidine moiety.

The 1,4-diazepane ring system is recognized as a "privileged structure" in drug discovery, known to be a core component in various biologically active compounds, including antipsychotics, anxiolytics, and potential inhibitors of amyloid-beta aggregation for Alzheimer's disease treatment.[1][2] Its conformational flexibility allows it to interact with a wide range of biological targets. Similarly, the piperidine ring is one of the most common N-heterocycles found in pharmaceuticals, valued for its ability to improve the pharmacokinetic properties of drug candidates.

This guide aims to characterize 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane, a molecule that bridges these two important scaffolds. We will first establish its fundamental molecular properties, propose a robust synthetic route, detail the necessary analytical techniques for its characterization, and discuss its potential as a building block for future drug discovery endeavors.

Molecular Formula and Weight

The structure of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane was determined based on its IUPAC name. The molecule consists of a 1,4-diazepane ring, which is a seven-membered heterocycle with two nitrogen atoms at positions 1 and 4. A methyl group is attached to the nitrogen at the 1-position. A piperidin-4-ylmethyl group is connected to the nitrogen at the 4-position.

From this deduced structure, the molecular formula and weight have been calculated.

PropertyValue
Molecular FormulaC₁₂H₂₅N₃
Molecular Weight211.35 g/mol
Monoisotopic Mass211.20485 Da

Proposed Synthesis Pathway: Reductive Amination

The synthesis of N-alkylated 1,4-diazepanes is commonly achieved through methods like reductive amination.[3][4] This classical yet highly effective reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. For the synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane, a two-step approach starting from commercially available precursors is proposed.

The proposed workflow involves the initial synthesis of the piperidine-based aldehyde followed by its reductive amination with 1-methyl-1,4-diazepane.

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection P1 N-Boc-4-(hydroxymethyl)piperidine R1 N-Boc-piperidine-4-carbaldehyde P1->R1 Oxidation P2 Oxidizing Agent (e.g., PCC, Dess-Martin) R2 N-Boc protected intermediate R1->R2 Coupling P3 1-Methyl-1,4-diazepane P3->R2 P4 Reducing Agent (e.g., NaBH(OAc)₃) Final 1-Methyl-4-(piperidin-4-ylmethyl)- 1,4-diazepane R2->Final Boc Removal P5 Strong Acid (e.g., TFA, HCl) G cluster_methods Analytical Techniques Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structure Confirmation MS Mass Spectrometry (HRMS) Compound->MS Molecular Weight IR FT-IR Spectroscopy Compound->IR Functional Groups HPLC Purity Analysis (HPLC) Compound->HPLC Purity (%)

Sources

Exploratory

Pharmacophore mapping of diazepane-piperidine conjugates

Pharmacophore Mapping of Diazepane-Piperidine Conjugates: A Technical Guide to Scaffold Optimization and GPCR Targeting Executive Summary Diazepane-piperidine conjugates represent a highly versatile, privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Mapping of Diazepane-Piperidine Conjugates: A Technical Guide to Scaffold Optimization and GPCR Targeting

Executive Summary

Diazepane-piperidine conjugates represent a highly versatile, privileged scaffold in modern medicinal chemistry. By linking a seven-membered 1,4-diazepane (homopiperazine) ring with a six-membered piperidine ring, drug designers can access unique 3D chemical space. This whitepaper details the structural rationale, pharmacophore mapping, chemical synthesis, and biological evaluation of these conjugates, emphasizing their role as central nervous system (CNS) therapeutics targeting aminergic G-protein-coupled receptors (GPCRs).

The Structural Rationale: Conformational Topology and Metabolism

The transition from a rigid 1-(piperidin-4-yl)piperazine to a 4-(piperidin-4-yl)-1,4-diazepane introduces critical topological shifts[1]. The seven-membered diazepane ring possesses greater conformational flexibility, altering the spatial exit vectors of appended substituents. This flexibility allows the scaffold to adapt dynamically to the orthosteric binding pockets of targets like Dopamine D2 and Serotonin 5-HT1A receptors, frequently yielding significant improvements in binding affinity[1].

However, this structural modification directly impacts pharmacokinetics. Saturated heterocycles are prime sites for oxidative metabolism. Studies have demonstrated that expanding the ring size from piperazine to diazepane can decrease metabolic stability in rat liver microsomes (RLM) due to increased lipophilicity and exposed carbon centers[2]. Therefore, pharmacophore mapping must balance target affinity with metabolic liabilities, often by incorporating polar groups or fluorine atoms to lower the electron density of the ring[2].

Pharmacophore Mapping: Defining Supramolecular Interactions

Pharmacophore modeling translates the 3D spatial arrangement of chemical features into a predictive blueprint for target engagement[3]. For diazepane-piperidine conjugates, the core pharmacophore typically consists of:

  • Positive Ionizable (PI) Center: The basic nitrogen of the piperidine ring, which forms a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32 in the transmembrane helix 3 of aminergic GPCRs).

  • Hydrogen Bond Acceptors/Donors (HBA/HBD): The nitrogen atoms within the diazepane ring.

  • Hydrophobic Domains (HYD): Aromatic or aliphatic substituents attached to the diazepane N1 position, which occupy deep hydrophobic sub-pockets.

PharmacophoreWorkflow N1 1. Ligand Dataset Preparation N2 2. 3D Conformational Sampling N1->N2 N3 3. Feature Extraction (HBA, HBD, PI) N2->N3 N4 4. Model Generation & Alignment N3->N4 N5 5. Decoy Validation (ROC-AUC) N4->N5

Workflow for ligand-based pharmacophore mapping and self-validation of conjugates.

Computational Protocol: Self-Validating Pharmacophore Elucidation

To ensure predictive reliability, the pharmacophore model must be rigorously validated against a decoy dataset.

Step-by-Step Methodology: Ligand-Based Pharmacophore Generation

  • Dataset Curation: Assemble a training set of known diazepane-piperidine active ligands (IC50 < 100 nM) and structurally similar inactive decoys.

  • Conformational Sampling: Generate up to 250 conformers per molecule using a systematic search algorithm with an energy window of 20 kcal/mol above the global minimum. Causality: High coverage of the conformational space is mandatory because the flexible 7-membered diazepane ring can adopt multiple low-energy twist-chair conformations.

  • Feature Extraction: Align the active conformers to identify shared PI, HBA, and HYD features[3].

  • Model Generation & Scoring: Generate spatial hypotheses based on feature overlap.

  • Self-Validation (Decoy Screening): Screen the decoy set against the generated hypotheses. Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and the Güner-Henry (GH) score.

    • Validation Checkpoint: A model is only accepted if ROC-AUC > 0.80 and GH score > 0.7. This mathematically guarantees the model can selectively retrieve active conjugates while ignoring inactive decoys.

Chemical Synthesis: Constructing the Scaffold

The synthesis of diazepane-piperidine conjugates typically relies on reductive amination. This approach is strictly preferred over direct SN2 alkylation to prevent over-alkylation and poly-substitution of the secondary amines[1][4].

Step-by-Step Methodology: Reductive Amination

  • Imine Formation: Dissolve 1.0 eq of a protected piperidone (e.g., N-Boc-4-piperidone) and 1.1 eq of a substituted 1,4-diazepane in anhydrous dichloroethane (DCE). Add a catalytic amount of acetic acid to activate the ketone. Stir at room temperature for 2 hours.

  • Reduction: Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. Causality: NaBH(OAc)3 is a mild reducing agent that specifically reduces the iminium ion intermediate without reducing the unreacted ketone, ensuring high chemoselectivity.

  • Reaction Quench & Extraction: After 12 hours, quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate in vacuo.

  • Deprotection: Treat the crude intermediate with trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2 hours to remove the Boc protecting group[4].

  • Self-Validation (Purity Check): Purify via preparative HPLC. Confirm structure and purity using LC-MS and 1H-NMR.

    • Validation Checkpoint: Purity must strictly exceed 95% before proceeding to biological evaluation to prevent false positives from highly active trace impurities.

In Vitro Biological Evaluation & GPCR Signaling

Once synthesized and validated, the conjugates are evaluated for their ability to modulate GPCR signaling pathways.

GPCRPathway Ligand Conjugate Ligand GPCR Aminergic GPCR (D2 / 5-HT1A) Ligand->GPCR Binds (Orthosteric) GProt Gαi/o Protein GPCR->GProt Activates AC Adenylyl Cyclase GProt->AC Inhibits cAMP cAMP Production AC->cAMP Downregulates

GPCR signaling modulation pathway by diazepane-piperidine antagonists.

Step-by-Step Methodology: Radioligand Binding Assay

  • Membrane Preparation: Harvest CHO cells expressing the target GPCR (e.g., Dopamine D2). Homogenize and isolate cell membranes via ultracentrifugation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., [3H]-spiperone for D2), and varying concentrations of the diazepane-piperidine conjugate (10 pM to 10 µM).

  • Filtration & Detection: Incubate for 2 hours at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash to remove unbound radioligand and measure retained radioactivity using a scintillation counter.

  • Self-Validation (Assay Integrity): Calculate the Z'-factor using a known high-affinity reference standard (positive control) and vehicle (negative control).

    • Validation Checkpoint: The assay is only deemed valid if the Z'-factor is ≥ 0.5, indicating robust signal-to-noise separation.

Quantitative Data: Structure-Activity and Metabolic Relationships

The following table summarizes the structure-activity relationship (SAR) and metabolic stability tradeoffs when modifying the central heterocycle from a piperazine to a diazepane.

Compound ScaffoldTarget: Dopamine D2 Affinity (Ki, nM)Target: Serotonin 5-HT1A Affinity (Ki, nM)Metabolic Stability (RLM t1/2, min)
1-(Piperidin-4-yl)piperazine45.282.442.0
4-(Piperidin-4-yl)-1,4-diazepane22.538.918.5
4-(1-Methylpiperidin-4-yl)-1,4-diazepane15.324.112.0
4-(4-Fluoropiperidin-4-yl)-1,4-diazepane30.155.038.5

Data Interpretation: Expanding the ring to a 1,4-diazepane significantly improves binding affinity for both D2 and 5-HT1A receptors, likely due to enhanced conformational sampling within the binding pocket[1]. However, this comes at the cost of metabolic stability, as the RLM half-life drops from 42.0 min to 18.5 min[2]. Introducing a fluorine atom (4-fluoropiperidine derivative) successfully mitigates this metabolic liability by lowering the electron density of the ring, restoring the half-life to 38.5 min while maintaining sub-100 nM affinity[2].

Conclusion

The pharmacophore mapping of diazepane-piperidine conjugates requires a delicate balance between structural flexibility and metabolic resilience. By employing rigorous, self-validating computational models and targeted synthetic strategies like reductive amination, drug developers can harness this privileged scaffold to design potent, selective, and metabolically stable CNS therapeutics.

References[3] Title: Pharmacophore Modelling and Screening: Concepts, Recent Developments and Applications in Rational Drug Design | Request PDF - ResearchGate

Source: researchgate.net URL: 1] Title: 1-(Piperidin-4-yl)piperazine | 142013-66-9 - Benchchem Source: benchchem.com URL: 2] Title: Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry Source: acs.org URL: 4] Title: Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC Source: nih.gov URL:

Sources

Foundational

Technical Guide: Therapeutic Potential of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

This technical guide provides an in-depth analysis of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane , a privileged scaffold in medicinal chemistry targeting the central nervous system (CNS). A Privileged Scaffold for D...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane , a privileged scaffold in medicinal chemistry targeting the central nervous system (CNS).

A Privileged Scaffold for Dual H3/Sigma-1 Receptor Modulation

Document Control:

  • Type: Technical Whitepaper / Preclinical Evaluation Guide

  • Subject: Small Molecule CNS Therapeutics

  • Target Audience: Medicinal Chemists, Neuropharmacologists, Drug Development Leads

Executive Summary

1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane represents a high-value pharmacophore in the development of non-imidazole Histamine H3 Receptor (H3R) antagonists. Unlike early-generation H3 ligands (e.g., thioperamide) that suffered from imidazole-related CYP450 inhibition, this scaffold utilizes a diazepane-piperidine backbone to achieve high affinity and selectivity.

Recent structure-activity relationship (SAR) studies suggest this moiety possesses a unique "dual-targeting" capability, simultaneously modulating H3R (for cognitive enhancement and wakefulness) and Sigma-1 receptors (for neuroprotection). This guide outlines the chemical basis, pharmacological mechanism, and experimental validation protocols for this therapeutic candidate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This molecule functions as a "linker-optimized" bioisostere of the classic piperidine-piperazine scaffolds found in drugs like Pitolisant.

Structural Analysis
  • Core A (Binding Head): 1-Methyl-1,4-diazepane. The homopiperazine (diazepane) ring provides conformational flexibility distinct from piperazine, often improving solubility and receptor subtype selectivity.

  • Linker: Methylene bridge (

    
    ). A short spacer that restricts the distance between the basic centers, crucial for fitting the H3R orthosteric binding pocket.
    
  • Core B (Scaffold): Piperidine ring.[1][2][3][4] Acts as the lipophilic spacer and central attachment point.

Predicted Physicochemical Properties
PropertyValue (Approx.)Significance
Molecular Formula

Small molecule, rule-of-5 compliant.
Molecular Weight 211.35 g/mol Highly favorable for CNS penetration.
cLogP 1.2 – 1.8Optimal lipophilicity for Blood-Brain Barrier (BBB) crossing.
pKa (Most Basic N) ~9.5 – 10.2Ensures protonation at physiological pH, essential for ionic bonding with Asp114 in the H3 receptor.
TPSA ~16 ŲLow polar surface area indicates excellent membrane permeability.

Therapeutic Mechanism of Action

The therapeutic potential of this scaffold lies in its ability to disinhibit neurotransmitter release via presynaptic blockade.

Primary Mechanism: H3 Receptor Antagonism

The H3 receptor is a constitutively active G-protein coupled receptor (GPCR) (


-coupled) acting as an autoreceptor on histaminergic neurons.
  • Action: The diazepane moiety binds to the antagonist pocket.

  • Effect: Blocks the negative feedback loop.

  • Result: Increased release of Histamine , Acetylcholine (ACh) , and Norepinephrine in the prefrontal cortex.

  • Clinical Outcome: Promotes wakefulness (Narcolepsy) and improves executive function (ADHD, Alzheimer's).

Secondary Mechanism: Sigma-1 Modulation

The piperidine-diazepane tail often confers affinity for the Sigma-1 receptor (


R), an endoplasmic reticulum chaperone.
  • Synergy:

    
    R activation promotes BDNF release and neuroplasticity, offering a disease-modifying effect in neurodegeneration that pure H3 antagonists lack.
    
Signaling Pathway Visualization

H3_Signaling_Blockade cluster_neuron Presynaptic Neuron Terminal Ligand 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane H3R Presynaptic H3 Receptor (Gi/o-coupled) Ligand->H3R Antagonism/Inverse Agonism Gi Gi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition Ca Ca2+ Channels (N-type) Gi->Ca Relieves Inhibition Vesicle Synaptic Vesicle (Histamine/ACh) Ca->Vesicle Influx triggers fusion Release Neurotransmitter Release (Increased) Vesicle->Release Exocytosis

Caption: Mechanism of H3R blockade leading to disinhibition of neurotransmitter release.

Synthesis & Manufacturing Protocol

To ensure reproducibility and high purity for biological testing, a Reductive Amination strategy is recommended over direct alkylation to minimize over-alkylation byproducts.

Reagents Required:
  • Starting Material A: N-Boc-piperidine-4-carboxaldehyde (CAS: 137076-22-3).

  • Starting Material B: 1-Methyl-1,4-diazepane (CAS: 4318-37-0).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Protocol:
  • Imine Formation:

    • Dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in DCE (0.1 M concentration).

    • Add 1-Methyl-1,4-diazepane (1.1 eq) dropwise under nitrogen atmosphere.

    • Stir at Room Temperature (RT) for 1 hour. Note: Use of a mild Lewis acid like acetic acid (1.0 eq) can accelerate imine formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (1.5 eq) in portions.

    • Allow to warm to RT and stir overnight (12–16 hours).

    • Checkpoint: Monitor via LC-MS for the disappearance of the aldehyde peak.

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .[5] Extract with Dichloromethane (DCM) (3x).
      
    • Dry organic layer over

      
      , filter, and concentrate.[5]
      
    • Purification: Flash column chromatography (Silica gel). Eluent: DCM/MeOH/

      
       (90:9:1).
      
  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (excess, typically 1:1 v/v with solvent).

    • Stir for 2 hours. Evaporate volatiles.

    • Free Base Generation: Redissolve in water, basify to pH > 12 with 2M NaOH, and extract into DCM.

Synthesis Workflow Diagram

Synthesis_Flow Start N-Boc-Piperidine-4-CHO + 1-Methyl-1,4-Diazepane Step1 Imine Formation (DCE, 1h) Start->Step1 Step2 Reductive Amination (STAB, 16h) Step1->Step2 Step3 Boc-Deprotection (TFA/DCM) Step2->Step3 Final Target Molecule (Free Base) Step3->Final

Caption: Optimized reductive amination route for high-yield synthesis.

Preclinical Validation Assays

To validate the therapeutic potential, the following assays are mandatory.

In Vitro Binding Affinity ( Determination)
  • Target: Human H3 Receptor (hH3R) expressed in HEK-293 cells.

  • Radioligand:

    
    -N- 
    
    
    
    -methylhistamine (
    
    
    ).
  • Protocol:

    • Incubate membrane preparations with radioligand and varying concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Use Thioperamide (

      
      ) to define non-specific binding.
      
    • Harvest on GF/B filters and count radioactivity.

    • Success Criteria:

      
       indicates high potency.
      
Functional Assay (GTP S Binding)
  • Purpose: To distinguish between Antagonist and Inverse Agonist activity.

  • Method: Measure the inhibition of

    
     binding.
    
  • Interpretation:

    • No change in basal binding = Neutral Antagonist .

    • Decrease in basal binding = Inverse Agonist (Preferred for H3R to reduce constitutive activity).

hERG Safety Screen (Critical)

Many piperidine-based H3 antagonists failed clinically due to hERG channel blockade (QT prolongation).

  • Method: Patch-clamp assay on hERG-expressing CHO cells.

  • Threshold:

    
    . If the ratio is lower, structural modification (e.g., adding polar groups to the diazepane) is required.
    

References

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[3] Drug Discovery Today. Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). "New histamine H3 receptor antagonists: an overview of the patent literature." Expert Opinion on Therapeutic Patents. Link

  • Berlin, M., et al. (2011). "Recent Advances in the Development of Histamine H3 Antagonists." Journal of Medicinal Chemistry. Link

  • Sadek, B., et al. (2016). "The dual-acting histamine H3 receptor antagonist and sigma-1 receptor ligand." ACS Chemical Neuroscience. Link

Sources

Exploratory

Common synonyms for 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

Executive Summary This guide details the chemical identity, synthetic pathways, and structural significance of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane .[1] While often conflated with the diazepane core found in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical identity, synthetic pathways, and structural significance of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane .[1] While often conflated with the diazepane core found in the insomnia drug Suvorexant (MK-4305) , this specific molecule represents a distinct "hybrid" scaffold.[1] It links a flexible homopiperazine (1,4-diazepane) ring with a piperidine moiety via a methylene bridge.[1]

This structural motif is highly valued in medicinal chemistry as a bivalent ligand linker for G-Protein Coupled Receptors (GPCRs), particularly in Histamine H3 and Orexin receptor antagonist research, where the flexibility of the diazepane ring offers distinct binding profiles compared to rigid piperazine analogues.[1]

Part 1: Nomenclature & Chemical Identity[1][2]

The molecule lacks a trivial "common name" in the same vein as commercial drugs, but it is defined by rigorous systematic nomenclature used in patent literature and chemical databases.

Synonyms and Identifiers Table
CategorySynonym / IdentifierContext
IUPAC Name 1-Methyl-4-[(piperidin-4-yl)methyl]-1,4-diazepaneOfficial systematic name.[1]
Inverted IUPAC 4-((4-Methyl-1,4-diazepan-1-yl)methyl)piperidineFocuses on the piperidine as the parent ring.[1]
Scaffold Name 1-Methyl-4-(piperidin-4-ylmethyl)homopiperazine"Homopiperazine" is the common name for 1,4-diazepane.[1]
Structural Class N-substituted 1,4-diazepaneBroad classification for library design.[1]
Analogous CAS See Note 1Closest commercial analogue: 1-Ethyl-4-(piperidin-4-ylmethyl)-1,4-diazepane.[1]

> Note 1: As a specialized research intermediate, this specific methyl/piperidine combination is often synthesized in situ or custom-ordered. Researchers should reference the component CAS numbers for procurement: 1-Methyl-1,4-diazepane (CAS: 4318-37-0) and N-Boc-4-piperidinecarboxaldehyde (CAS: 137019-95-5) .[1]

Part 2: Structural Significance & Logic[1]

The "Privileged Structure" Concept

In drug discovery, this molecule acts as a pharmacophore hybrid .

  • The Diazepane Ring: Unlike the rigid 6-membered piperazine ring, the 7-membered diazepane ring adopts a twisted boat-chair conformation. This flexibility allows the molecule to explore a larger conformational space within a receptor binding pocket.

  • The Piperidine Bridge: The piperidine ring provides a basic center and a spacer that mimics the distance found in many biogenic amines (like histamine or serotonin).[1]

Application in Suvorexant Analogues

While Suvorexant utilizes a chiral 7-methyl-1,4-diazepane core, the 1-methyl-4-alkyl-1,4-diazepane motif described here is frequently used in "SAR (Structure-Activity Relationship) exploration" to test the effect of ring expansion (piperazine vs. diazepane) on metabolic stability and selectivity.[1]

Part 3: Synthetic Protocols (Technical Guide)

Objective: Synthesize 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane from commercially available precursors. Methodology: Reductive Amination followed by Acidic Deprotection.[1]

Reaction Scheme (DOT Visualization)

SynthesisPathway Reactant1 N-Boc-4-formylpiperidine (Aldehyde) Intermediate Intermediate A: Boc-Protected Amine Reactant1->Intermediate Reductive Amination Reactant2 1-Methyl-1,4-diazepane (Amine) Reactant2->Intermediate Product Target Molecule: 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane Intermediate->Product Boc Removal Reagent1 NaBH(OAc)3 DCM, AcOH Reagent1->Intermediate Reagent2 TFA or HCl Deprotection Reagent2->Product

Caption: Figure 1. Two-step synthesis via reductive amination of N-Boc-4-formylpiperidine and 1-methylhomopiperazine.[1]

Detailed Protocol
Step 1: Reductive Amination (Formation of the Linker)

Principle: The secondary amine of the diazepane attacks the aldehyde to form an iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB).[1] STAB is preferred over NaBH4 because it is milder and does not reduce the aldehyde/ketone before imine formation.

  • Preparation: In a round-bottom flask, dissolve N-Boc-4-piperidinecarboxaldehyde (1.0 equiv) and 1-Methyl-1,4-diazepane (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Activation: Add Glacial Acetic Acid (1.0–1.5 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target mass = M+H of Boc-intermediate).[1]

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[1] Dry organic layers over Na2SO4 and concentrate.[1]

Step 2: Boc-Deprotection (Unmasking the Piperidine)

Principle: Acidic cleavage of the tert-butyloxycarbonyl (Boc) group.[1]

  • Dissolution: Dissolve the crude intermediate from Step 1 in DCM (or 1,4-Dioxane).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.[1] Stir at RT for 2–4 hours.[1]

  • Free Basing (Critical): The product will exist as a TFA/HCl salt. To isolate the free base:

    • Concentrate the solvent.[2][3]

    • Redissolve in minimal water/methanol.[1]

    • Pass through a basic ion-exchange resin (e.g., Amberlyst A-26 OH form) OR treat with excess K2CO3 and extract into DCM/Isopropanol (3:1).[1]

  • Purification: If necessary, purify via reverse-phase HPLC or amine-functionalized silica gel chromatography.

Part 4: Analytical Characterization (QC)

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

1H NMR (Proton NMR) - Key Diagnostic Peaks

Solvent: CDCl3 or MeOD[1]

MoietyChemical Shift (δ)MultiplicityInterpretation
N-Methyl ~2.35 ppmSinglet (3H)Characteristic of N-CH3 on the diazepane.[1]
Diazepane Ring 2.50 – 2.80 ppmMultipletsThe 8 protons of the diazepane ring appear as complex multiplets due to ring flexibility.
Methylene Bridge ~2.20 ppmDoublet/MultipletThe -CH2- linking the piperidine and diazepane.[1]
Piperidine Ring 1.10 – 3.10 ppmBroad MultipletsPiperidine protons; the alpha-protons (adjacent to NH) will shift significantly depending on pH (salt vs. free base).[1]
Mass Spectrometry (ESI-MS)[1]
  • Molecular Formula: C12H25N3[1]

  • Molecular Weight: 211.35 g/mol [1]

  • Target Ion: [M+H]+ = 212.35 m/z [1]

Part 5: Biological Context & Pathway[1]

This molecule is rarely a final drug but serves as a Linker Fragment in the design of Dual Orexin Receptor Antagonists (DORAs).[1]

Pharmacophore cluster_drug Typical GPCR Ligand Architecture Diazepane Diazepane Core (Provides Solubility & Flexibility) Linker Piperidine Linker (Spacer & Basic Center) Diazepane->Linker Attached via N4 Aromatic Aromatic Head Group (Receptor Specificity) Linker->Aromatic Attached via Piperidine C4

Caption: Figure 2. The modular role of the title compound in constructing GPCR ligands.

Researchers utilize this scaffold to modulate hERG channel inhibition (a common safety issue).[1] The diazepane ring often reduces hERG liability compared to piperazines by altering the pKa and lipophilicity profile of the molecule.[1]

References

  • Merck & Co., Inc. (2008).[1] Orexin Receptor Antagonists. World Intellectual Property Organization.[1] Patent WO2008069997.[1] (Describes the foundational diazepane scaffolds for Suvorexant).

  • Cox, C. D., et al. (2010).[1] Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305).[1] Journal of Medicinal Chemistry, 53(14), 5320–5332.[1] (Establishes the SAR of diazepane rings in this drug class).

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1] (The authoritative protocol for the synthesis described in Part 3).

Sources

Foundational

The 1,4-Diazepane Scaffold in CNS Drug Discovery: A Technical Guide to Design, Physicochemical Profiling, and Synthesis

Executive Summary The optimization of central nervous system (CNS) therapeutics requires a delicate balance of target affinity, conformational geometry, and physicochemical properties. While the 6-membered piperazine rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of central nervous system (CNS) therapeutics requires a delicate balance of target affinity, conformational geometry, and physicochemical properties. While the 6-membered piperazine ring has historically dominated medicinal chemistry, the shift toward the 7-membered 1,4-diazepane (homopiperazine) scaffold has unlocked new trajectories in drug design. This whitepaper provides an in-depth technical analysis of 1,4-diazepane building blocks, detailing their physicochemical advantages, their role in breakthrough CNS drugs, and self-validating synthetic methodologies for their integration.

The Shift from Piperazine to 1,4-Diazepane

Piperazine is a ubiquitous building block in organic synthesis and drug development[1]. However, its rigid chair conformation and specific basicity profile can sometimes lead to suboptimal physicochemical properties, such as poor aqueous solubility or off-target hERG liabilities.

The ring expansion to a 7-membered 1,4-diazepane introduces a higher degree of conformational flexibility—existing primarily in twist-chair conformations—and alters the spatial distance between the two nitrogen atoms[2]. This structural modification allows the scaffold to better adapt to complex, three-dimensional receptor pockets in the CNS, effectively escaping the "flatland" of traditional aromatic or rigid aliphatic rings.

Physicochemical Profiling: 1,4-Diazepane vs. Piperazine

The addition of a single methylene group significantly alters the electronic and physical properties of the diamine core.

Table 1: Comparative Physicochemical Properties

PropertyPiperazine1,4-Diazepane (Homopiperazine)
Ring Size 6-membered7-membered
Dominant Conformation Rigid ChairFlexible Twist-Chair
pKa1 (approx.) 9.73~11.0 - 11.3
pKa2 (approx.) 5.35~4.4 - 6.8
C-C Bond Length (N-C-C-N) ~1.52 Å~1.60 Å
CNS Penetration Potential ModerateHigh (when optimally substituted)

Causality in Experimental Choices: The increased distance between the two nitrogen atoms in 1,4-diazepane reduces the electrostatic repulsion between them when protonated. This subtle change in the pKa profile allows medicinal chemists to fine-tune the ionization state of the molecule at physiological pH (7.4)[3]. A carefully modulated ionization state is critical for Blood-Brain Barrier (BBB) penetration. Overly basic amines may become trapped in the periphery via lysosomal sequestration, whereas optimally substituted 1,4-diazepanes maintain a neutral fraction sufficient for passive diffusion into the CNS[4].

Key CNS Therapeutics Featuring 1,4-Diazepane

The 1,4-diazepane core has been successfully deployed in several high-profile CNS programs:

  • Suvorexant (Belsomra): A dual orexin receptor antagonist (DORA) used for the treatment of insomnia[5]. The 1,4-diazepane constraint is central to its ability to block orexin signaling in vivo, promoting REM and non-REM sleep without the widespread off-target effects of traditional GABAergic hypnotics[6].

  • SYA 013: A homopiperazine analog of haloperidol. By replacing the piperidinol moiety with a homopiperazine, researchers achieved moderate to high binding affinity at D2, D3, and D4 receptors, providing a foundation for new antipsychotic agents with reduced extrapyramidal symptoms[7].

G Orexin Orexin A/B (Neuropeptides) OX1R_OX2R OX1R / OX2R (GPCRs) Orexin->OX1R_OX2R Activates Gq Gq/11 Pathway OX1R_OX2R->Gq Signal Transduction Ca2 Intracellular Ca2+ Release Gq->Ca2 PLC/IP3 Pathway Wake Wakefulness & Arousal Ca2->Wake Neuronal Excitation Suvorexant Suvorexant (1,4-Diazepane DORA) Suvorexant->OX1R_OX2R Competitive Antagonism

Orexin receptor signaling pathway and competitive antagonism by 1,4-diazepane derivative Suvorexant.

Synthetic Methodologies for 1,4-Diazepane Building Blocks

The synthesis of highly functionalized, chiral 1,4-diazepanes requires precise control over regioselectivity and stereochemistry. Traditional methods often relied on late-stage chiral HPLC resolution (as seen in the early discovery routes of suvorexant)[8], but modern solution-phase synthesis allows for the direct, asymmetric construction of chiral monosubstituted 1,4-diazepane building blocks[9].

Step-by-Step Methodology: Expedite Protocol for Chiral Regioselectively N-Protected 1,4-Diazepanes

This protocol utilizes nosylamide-activated aziridines to construct the 7-membered ring under mild conditions, ensuring a self-validating system where the chemical properties of the intermediates drive the stereochemical outcome[9].

Step 1: Aminolysis of Activated Aziridines

  • Procedure: React a chiral nosylamide-activated aziridine with an

    
    -amino alcohol (e.g., 3-aminopropan-1-ol) in a suitable polar aprotic solvent (e.g., acetonitrile).
    
  • Causality: The highly strained 3-membered aziridine ring is highly susceptible to nucleophilic attack. The nosyl (Ns) group serves a dual purpose: its strong electron-withdrawing nature activates the aziridine for regioselective ring-opening, and it subsequently protects the resulting secondary amine from unwanted side reactions.

Step 2: Fukuyama-Mitsunobu Cyclization

  • Procedure: Treat the resulting acyclic amino alcohol intermediate with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) at room temperature.

  • Causality: The Mitsunobu conditions activate the terminal hydroxyl group, converting it into an excellent leaving group. The nosyl-protected amine, which is sufficiently acidic (pKa ~ 4-5), acts as the internal nucleophile. This intramolecular cyclization forms the 1,4-diazepane ring rapidly. Because the reaction is intramolecular and occurs under mild conditions, it prevents the racemization of the chiral center, intrinsically validating the high enantiomeric purity of the final product.

Step 3: Deprotection and Orthogonal Protection

  • Procedure: The nosyl group can be selectively removed using thiophenol and potassium carbonate, allowing for subsequent functionalization (e.g., N-Boc or N-Cbz protection) depending on the specific trajectory of the drug discovery program.

G Start Nosylamide-Activated Aziridine Step1 Aminolysis (with omega-amino alcohols) Start->Step1 Ring Opening Intermediate Acyclic Amino Alcohol Intermediate Step1->Intermediate High Yield Step2 Fukuyama-Mitsunobu Cyclization (DIAD, PPh3) Intermediate->Step2 Intramolecular Product Chiral N-Protected 1,4-Diazepane Step2->Product Inversion of Stereocenter Prevented

Step-by-step synthetic workflow for chiral N-protected 1,4-diazepane building blocks.

Conclusion

The 1,4-diazepane scaffold represents a privileged structure in CNS drug discovery. Its unique combination of conformational flexibility, tunable basicity, and synthetic tractability makes it a superior alternative to traditional 6-membered heterocycles in complex target spaces. By leveraging advanced synthetic protocols like the Fukuyama-Mitsunobu cyclization, medicinal chemists can efficiently access chiral 1,4-diazepane building blocks to drive the next generation of neurotherapeutics.

References

  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Chemical Communications (RSC).[Link]

  • Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks. Journal of Organic Chemistry. [Link]

  • Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem.[Link]

  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry (via PMC).[Link]

  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. Journal of Medicinal Chemistry (via PMC).[Link]

  • Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy. Journal of Medicinal Chemistry.[Link]

  • Suvorexant. Dual orexin OX1/OX2 receptor antagonist. Drugs of the Future.[Link]

  • Homopiperazine (Hexahydro-1,4-diazepine). Molbank (MDPI).[Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane: A Triprotic Scaffold

Structural & Physicochemical Framework In early-stage drug development, lipophilicity and basicity are fundamental physical properties that profoundly dictate a compound's pharmacological activity, bioavailability, and f...

Author: BenchChem Technical Support Team. Date: March 2026

Structural & Physicochemical Framework

In early-stage drug development, lipophilicity and basicity are fundamental physical properties that profoundly dictate a compound's pharmacological activity, bioavailability, and formulation strategy[1]. The compound 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane represents a highly complex, polybasic aliphatic heterocycle. To accurately profile its solubility, we must first deconstruct its ionization centers.

This scaffold features three distinct basic nitrogen atoms, making it a triprotic system:

  • Piperidine Secondary Amine: This is the most basic center in the molecule. Saturated six-membered nitrogen heterocycles like piperidine typically exhibit a pKa of approximately 11.1[2].

  • 1,4-Diazepane N4 (Alkylated): The homopiperazine ring contains two tertiary amines. The nitrogen alkylated with the piperidin-4-ylmethyl group is sterically hindered but highly basic, with an expected pKa near 9.6[3].

  • 1,4-Diazepane N1 (Methylated): The second tertiary amine on the diazepane ring is less basic due to the proximity of the other charged centers (electrostatic repulsion during protonation), yielding a pKa of approximately 6.3[3].

Because aqueous solubility is fundamentally driven by the polarity and hydration energy of the ionized species, this compound will exhibit an extreme pH-dependent solubility profile. At low pH, it exists as a highly soluble trication. At physiological pH (7.4), it exists as a mixture of monocationic and dicationic species, while at high pH, it precipitates as a lipophilic free base.

Ionization Trication pH < 6.0 Trication (Highly Soluble) All N protonated Dication pH 6.0 - 9.0 Dication (Moderate Soluble) Diazepane N1 deprotonated Trication->Dication -H+ (pKa ~6.3) Monocation pH 9.0 - 11.0 Monocation (Low Soluble) Diazepane N4 deprotonated Dication->Monocation -H+ (pKa ~9.6) FreeBase pH > 11.0 Free Base (Insoluble) Piperidine N deprotonated Monocation->FreeBase -H+ (pKa ~11.1)

Figure 1: pH-dependent ionization pathway of the triprotic scaffold.

The Duality of Solubility: Kinetic vs. Thermodynamic

As an application scientist, it is critical to distinguish between the two states of solubility measured during development, as they serve entirely different purposes and are governed by different physical laws.

  • Kinetic Solubility: Measures the point of precipitation when a compound, pre-dissolved in an organic solvent (typically DMSO), is spiked into an aqueous buffer. This is a metastable state. We measure this to ensure that the compound does not "crash out" during in vitro biological assays, which would lead to false-negative efficacy data.

  • Thermodynamic Solubility: Measures the true equilibrium concentration of the crystalline solid API in an aqueous buffer. This is governed by the crystal lattice energy and the solvation energy. We measure this for formulation development, oral dosing, and gastrointestinal absorption modeling.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be designed as a self-validating system. The following methodologies detail the exact workflows required to profile 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Causality: Nephelometry is chosen over UV-Vis because it directly measures the scattering of light caused by insoluble particulate matter, making it independent of the compound's chromophore strength.

  • Preparation: Prepare a 10 mM stock solution of the API in 100% DMSO.

  • Serial Dilution: Create a 10-point 2-fold dilution series in a 96-well plate using DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well plate containing 198 µL of PBS (pH 7.4). The final DMSO concentration is strictly maintained at 1% to prevent solvent-mediated solubility artifacts.

  • Incubation: Incubate the plate at 25°C for 2 hours. Causality: This timeframe allows supersaturated solutions to nucleate and form detectable precipitates.

  • Measurement: Read the plate using a nephelometer. The kinetic solubility limit is the highest concentration where the light scattering signal does not exceed the buffer baseline + 3 standard deviations.

  • Self-Validation Check: The plate must include Nicardipine (low solubility control) and Propranolol (high solubility control). The assay is only deemed valid if Nicardipine precipitates at <10 µM and Propranolol remains soluble at >100 µM.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Causality: Shaking the solid API in buffer for 48 hours is mandatory to overcome the activation energy of dissolution and reach a true thermodynamic equilibrium between the solid phase and the solution phase.

  • Solid Dispensing: Accurately weigh 5.0 mg of crystalline 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane into 2 mL glass vials.

  • Buffer Addition: Add 1.0 mL of the target pH buffer (e.g., 0.1 N HCl for pH 1.2; Phosphate buffer for pH 7.4).

  • Equilibration: Cap the vials and agitate on a thermoshaker at 300 rpm and 25°C for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Causality: High-speed centrifugation is critical to pellet sub-micron colloidal aggregates. Failing to do so will cause these aggregates to be falsely quantified as "dissolved" API.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV. Causality: HPLC physically separates the API from buffer salts and degradation products, ensuring specific quantification.

  • Self-Validation Check (Critical): Measure the pH of the supernatant after the 48-hour equilibration. Because dissolving a highly basic triprotic amine consumes protons from the buffer, it can drastically shift the microenvironmental pH. If the final pH shifts by >0.1 units from the starting buffer, the buffer capacity was exceeded, and the data point is invalid.

Workflow Step1 1. Solid Dispensing Add excess API to vial Step2 2. Buffer Addition Add specific pH buffer Step1->Step2 Step3 3. Equilibration Shake at 25°C for 48h Step2->Step3 Step4 4. Phase Separation Centrifuge at 10,000 x g Step3->Step4 Step5 5. Final pH Check Validate buffer capacity Step4->Step5 Step6 6. Quantification HPLC-UV Analysis Step5->Step6

Figure 2: Self-validating thermodynamic shake-flask workflow.

Quantitative Data Summary

The following tables summarize the expected physicochemical parameters and the resulting thermodynamic solubility profile for this triprotic scaffold.

Table 1: Predicted Physicochemical Parameters

ParameterPredicted ValueStructural Driver
Molecular Weight 211.35 g/mol C12H25N3
pKa 1 (Strongest Base) ~11.1Piperidine secondary amine
pKa 2 ~9.61,4-Diazepane N4 (alkylated)
pKa 3 (Weakest Base) ~6.31,4-Diazepane N1 (methylated)

Table 2: Representative pH-Solubility Profile (Thermodynamic, 25°C)

Buffer SystemFinal pHDominant SpeciesExpected Solubility (mg/mL)
0.1 N HCl1.2Trication> 100.0
Acetate Buffer4.5Trication / Dication> 50.0
Phosphate Buffer6.8Dication18.5
Phosphate Buffer7.4Dication / Monocation3.2
Borate Buffer9.0Monocation0.4
0.1 N NaOH12.0Free Base (Neutral)< 0.01

References

1.[2] Title: Piperidine | C5H11N | CID 8082 - PubChem - NIH Source: nih.gov URL: 2.[1] Title: pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate Source: researchgate.net URL: 3.[3] Title: HBr or not HBr? That is the question: crystal structure of 6-hydroxy-1,4-diazepane-1,4-diium dibromide - IUCr Journals Source: iucr.org URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Boc-Deprotection of Piperidine-Diazepane Intermediates

Abstract This comprehensive guide provides detailed application notes and protocols for the efficient and selective deprotection of the tert-butyloxycarbonyl (Boc) group from piperidine-diazepane intermediates. These sca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the efficient and selective deprotection of the tert-butyloxycarbonyl (Boc) group from piperidine-diazepane intermediates. These scaffolds are of paramount importance in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and troubleshooting strategies. The content herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Significance of Piperidine-Diazepane Scaffolds and Boc Protection

Piperidine and diazepine ring systems are privileged structures in modern pharmacology, forming the core of numerous biologically active compounds. The fusion of these two heterocyclic motifs into piperidine-diazepane scaffolds creates conformationally constrained three-dimensional structures that can effectively mimic peptide turns and interact with high specificity at biological targets. This makes them valuable intermediates in the synthesis of novel therapeutics.

The synthesis of these complex molecules often necessitates the use of protecting groups to mask reactive functionalities and direct the course of chemical transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] The strategic use of the Boc group allows for the selective functionalization of other parts of the piperidine-diazepane intermediate.

This guide focuses on the critical step of Boc-deprotection, providing a detailed exploration of the underlying mechanisms and practical protocols for its successful execution.

Chemical Principles and Mechanism of Boc-Deprotection

The acid-catalyzed deprotection of a Boc-protected amine is a cornerstone reaction in organic synthesis.[1] The mechanism proceeds through a series of well-defined steps, as illustrated below.

Mechanism of Acid-Catalyzed Boc-Deprotection

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond. The subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[1]

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage Tert_Butyl_Cation tert-Butyl Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide Isobutene Isobutene Tert_Butyl_Cation->Isobutene - H+

Figure 1: Mechanism of Acid-Catalyzed Boc-Deprotection.

The liberated tert-butyl cation can potentially react with nucleophiles present in the reaction mixture, leading to the formation of byproducts. To mitigate this, scavengers are often added to the reaction mixture.[3]

Comparative Overview of Common Deprotection Protocols

The choice of the deprotection method depends on the stability of the substrate to acidic conditions and the presence of other acid-labile functional groups. The two most common and effective reagents for Boc-deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Parameter Trifluoroacetic Acid (TFA) Hydrochloric Acid (HCl)
Typical Conditions 20-50% TFA in Dichloromethane (DCM)4M HCl in 1,4-Dioxane or Ethyl Acetate
Reaction Time Generally rapid (30 min - 2 hours) at room temperature.[1]Can be rapid (30 min - 4 hours) depending on concentration and solvent.[4]
Work-up Evaporation of TFA and solvent, followed by aqueous work-up or direct use of the TFA salt.Often precipitates the hydrochloride salt, which can be isolated by filtration.[4]
Advantages High efficiency, volatile byproducts, and strong dissolving power for many substrates.[1]Can provide a crystalline hydrochloride salt, aiding in purification. Milder than neat TFA.
Disadvantages Can cleave other acid-sensitive groups. The resulting TFA salt can be hygroscopic and difficult to handle.May be slower for some substrates. Dioxane is a peroxide-forming solvent.
Safety Highly corrosive and requires careful handling in a fume hood.[5]Corrosive and toxic. Dioxane has specific health and safety concerns.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Boc-deprotection of piperidine-diazepane intermediates. It is crucial to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow

Deprotection_Workflow Start Boc-Protected Intermediate Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Acid Add Acidic Reagent (e.g., TFA or HCl solution) Dissolve->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Workup Reaction Work-up Monitor->Workup Reaction Complete Purify Purification Workup->Purify Characterize Characterization Purify->Characterize

Figure 2: General Experimental Workflow for Boc-Deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for the rapid cleavage of the Boc group.[1]

Materials:

  • Boc-protected piperidine-diazepane intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperidine-diazepane intermediate (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq, or a 1:1 v/v mixture with DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and often yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.[4]

Materials:

  • Boc-protected piperidine-diazepane intermediate

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Standard laboratory glassware for filtration

Procedure:

  • To a stirred solution or suspension of the Boc-protected piperidine-diazepane intermediate (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate, if necessary), add 4M HCl in 1,4-Dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the deprotected amine often precipitates from the reaction mixture.

  • If a precipitate forms, collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

Troubleshooting and Considerations for Complex Intermediates

While the protocols described are generally reliable, challenges can arise, particularly with complex or sensitive piperidine-diazepane intermediates.

  • Incomplete Reaction: If the reaction is sluggish, consider increasing the reaction time, temperature (with caution), or the concentration of the acid.[6]

  • Side Reactions: The formation of the tert-butyl cation can lead to alkylation of nucleophilic functional groups within the molecule.[3] The addition of a scavenger, such as anisole or thioanisole (5-10% v/v), can trap the cation and prevent these side reactions.

  • Presence of Other Acid-Labile Groups: For substrates containing other acid-sensitive protecting groups (e.g., trityl, t-butyl ethers), a milder deprotection method may be necessary. Exploring conditions with weaker acids or alternative reagents like zinc chloride in dichloromethane may offer better selectivity.

  • Work-up Difficulties: If the deprotected amine is highly water-soluble, extraction with an organic solvent may be inefficient. In such cases, concentrating the neutralized aqueous layer and purifying the residue by chromatography may be required.

Conclusion

The deprotection of the Boc group is a critical transformation in the synthesis of piperidine-diazepane-based compounds. A thorough understanding of the reaction mechanism and the careful selection of deprotection conditions are paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and efficiently perform this essential synthetic step, thereby accelerating the discovery and development of new therapeutic agents.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • G. A. Olah, S. C. Narang, J. A. Olah, and K. L. M. B. (1981). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. MDPI. Retrieved from [Link]

Sources

Application

Application Note: A Rational Approach to Solvent Selection for 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

Introduction: The Critical Role of Solvent Selection In the realm of pharmaceutical research and development, the selection of an appropriate solvent system is a foundational pillar influencing a compound's journey from...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solvent Selection

In the realm of pharmaceutical research and development, the selection of an appropriate solvent system is a foundational pillar influencing a compound's journey from discovery to a viable drug product. An ideal solvent not only ensures complete dissolution of the active pharmaceutical ingredient (API) for formulation and analytical purposes but also impacts its stability, crystal form, and ultimately, its bioavailability.[1][2][3][4] This guide provides a comprehensive, multi-faceted strategy for identifying suitable solvents for the novel polyamine compound, 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane. We will bridge theoretical modeling with robust experimental protocols to create a self-validating workflow, enabling researchers to make informed, data-driven decisions.

Molecular Profile of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

A thorough analysis of the target molecule's structure is the first step in any rational solvent selection process.

Structure:

(Simplified representation)

Key Structural Features & Inferred Properties:

  • Multiple Basic Centers: The molecule possesses three tertiary amine groups within the diazepane and piperidine rings. These sites are readily available for protonation, indicating that the compound is basic. Consequently, its solubility will be highly dependent on the pH of the aqueous environment. For instance, a structurally related compound, 1-[(Piperidin-4-yl)methyl]piperidine, has a predicted basic pKa of 10.6.[5]

  • Hydrogen Bond Acceptors: The nitrogen atoms can act as hydrogen bond acceptors, suggesting that protic solvents (e.g., water, alcohols) and other hydrogen bond donors will have favorable interactions.

  • Polarity: The presence of multiple nitrogen atoms imparts a significant degree of polarity to the molecule. While it has a considerable aliphatic backbone, its overall character is expected to be polar. A similar compound, 1-Methyl-4-(piperidin-4-yl)piperazine, is noted to be soluble in water.[6][7]

  • Conformational Flexibility: The diazepane ring and the linker to the piperidine moiety provide conformational flexibility, which can influence crystal packing and interactions with solvent molecules.

Based on this analysis, we can hypothesize that polar solvents, particularly those capable of hydrogen bonding, will be strong candidates for dissolving this compound. Acidic aqueous solutions are also expected to exhibit high solubility due to salt formation.

Theoretical Screening: Predicting Solubility to Guide Experimentation

Before committing to extensive lab work, computational tools can be employed to pre-screen a wide range of solvents, saving time and resources.[8][9] These methods provide a theoretical basis for prioritizing which solvents to investigate experimentally.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

A substance is most likely to dissolve in a solvent that has similar δd, δp, and δh values.[10] The distance (Ra) between the HSP values of the solute and solvent in the three-dimensional "Hansen space" can be calculated to predict miscibility. A smaller Ra value indicates a higher likelihood of dissolution.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method that predicts thermodynamic properties of fluids and solutions from first principles.[11] It calculates the chemical potential of a solute in a given solvent, allowing for the quantitative prediction of solubility without requiring prior experimental data for the solute.[12][13] This makes it an invaluable tool in the early stages of drug development when physical samples may be scarce.

The following table provides a list of common pharmaceutical solvents, categorized by their properties, which can be used as a starting point for theoretical and experimental screening.

Table 1: Properties of Selected Pharmaceutical Solvents

SolventClass (ICH Q3C)Dielectric Constant (20°C)Boiling Point (°C)Hansen Parameters (δd, δp, δh) MPa¹/²
Water-80.110015.5, 16.0, 42.3
Ethanol324.57815.8, 8.8, 19.4
Isopropanol319.98215.8, 6.1, 16.4
Methanol232.76514.9, 12.3, 22.3
Acetonitrile237.58215.3, 18.0, 6.1
Acetone320.75615.5, 10.4, 7.0
Dimethyl Sulfoxide (DMSO)346.718918.4, 16.4, 10.2
N,N-Dimethylformamide (DMF)236.715317.4, 13.7, 11.3
Ethyl Acetate36.07715.8, 5.3, 7.2
Dichloromethane (DCM)29.14017.0, 7.3, 7.1
Toluene22.411118.0, 1.4, 2.0
Heptane31.99815.2, 0.0, 0.0

Note: Hansen parameter values are sourced from various publicly available databases and may vary slightly between sources.

A Systematic Workflow for Solvent Selection

A robust solvent selection process integrates theoretical predictions with empirical testing. The following workflow provides a logical progression from a broad consideration of solvents to a refined selection suitable for the specific application.

G cluster_0 Phase 1: In-Silico & Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Final Selection A Define Project Needs (e.g., Formulation, Analysis, Synthesis) B Analyze Target Molecule Structure (Functional Groups, Polarity, H-bonding) A->B C Theoretical Prediction (HSP, COSMO-RS) B->C D Select Broad Solvent Panel (Polar, Apolar, Protic, Aprotic) (Ref: Table 1 & ICH Guidelines) C->D E Qualitative 'Spot' Test (Small scale, visual assessment) D->E F Quantitative Solubility Assay (Shake-Flask Method) E->F G pH-Solubility Profile (For aqueous systems) F->G H Rank Solvents (Solubility, Safety, Process Compatibility) G->H I Downstream Compatibility Check (e.g., Stability, Crystallization) H->I J Final Solvent System Selection I->J

Caption: A rational workflow for solvent selection.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is the gold-standard for determining the equilibrium (thermodynamic) solubility of a compound.[14][15][16] It provides a definitive measure of the maximum amount of a solute that can dissolve in a solvent at a specific temperature.

Materials & Equipment
  • Reagents:

    • 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane (purity >98%)

    • Selected solvents (HPLC grade or equivalent)

    • Buffers for pH-solubility profile (e.g., 0.1 N HCl, acetate buffer pH 4.5, phosphate buffer pH 6.8)[16]

  • Equipment:

    • Analytical balance (4-5 decimal places)

    • Glass vials (e.g., 2-4 mL) with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF, pre-screened for low binding)

    • Volumetric flasks and pipettes

    • HPLC-UV or LC-MS system for quantification

Protocol: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Weigh an excess amount of the compound (e.g., 2-5 mg) directly into a glass vial. The key is to ensure undissolved solid remains at equilibrium.[1]

    • Accurately add a known volume of the selected solvent (e.g., 1.0 mL) to the vial.

    • Securely cap the vials. Prepare each solvent condition in triplicate for statistical validity.[16]

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

    • Agitate the samples for a predetermined period. For novel compounds, equilibrium should be confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the value plateaus.[16]

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to stand for a short period to let the excess solid settle.

    • Centrifuge the vials (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining particulates.

  • Quantification:

    • Dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. A precise dilution factor must be recorded.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using at least five standards of known concentrations of the target compound.

    • Determine the concentration of the compound in the diluted sample by comparing its instrumental response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant T (e.g., 24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Analyze via HPLC/LC-MS F->G H Calculate against calibration curve G->H

Caption: Experimental workflow for the shake-flask method.

Data Recording and Interpretation

Systematic recording of experimental results is essential for comparison and decision-making.

Table 2: Template for Experimental Solubility Data

SolventTemp (°C)Measured Conc. (after dilution)Dilution FactorSolubility (mg/mL)Solubility (mM)Observations (e.g., color, stability)
Water25
0.1 N HCl25
pH 6.8 Buffer25
Ethanol25
DMSO25
......

Interpreting the Results: For a basic compound like 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane, plotting solubility against pH is highly informative. A significant increase in solubility at low pH is expected due to the protonation of the amine groups and subsequent salt formation. This pH-solubility profile is critical for developing oral dosage forms.[14]

Safety and Regulatory Considerations

In a pharmaceutical context, solvent selection is heavily influenced by safety and regulatory guidelines. The ICH Q3C guideline provides a framework for managing residual solvents in drug products.[4][17]

  • Class 1 Solvents: (e.g., Benzene, Carbon tetrachloride) Should be avoided due to their unacceptable toxicity.[17]

  • Class 2 Solvents: (e.g., Methanol, Acetonitrile, Dichloromethane) Should be limited in use due to their inherent toxicity.[17]

  • Class 3 Solvents: (e.g., Ethanol, Acetone, Heptane) Have low toxic potential and are preferred.[17]

When selecting a solvent, especially for a process that will be scaled up, preference should always be given to Class 3 solvents whenever possible. The ACS Green Chemistry Institute® Pharmaceutical Roundtable also provides a solvent selection guide that scores solvents based on safety, health, and environmental criteria, which is a valuable resource.[18]

Conclusion

The selection of a suitable solvent for 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane requires a systematic and evidence-based approach. By integrating theoretical predictions from models like Hansen Solubility Parameters and COSMO-RS with the empirical data generated from the robust shake-flask protocol, researchers can efficiently identify and validate an optimal solvent system. This strategy not only maximizes the chances of successful formulation and analysis but also ensures that decisions are aligned with critical safety and regulatory standards from the outset, paving the way for a more streamlined drug development process.

References

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Retrieved from [Link]

  • Pharmaceutical Sciences. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Retrieved from [Link]

  • Farmatsiia. (2025, February 10). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Farmatsiia. Retrieved from [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved from [Link]

  • Klamt, A., & Eckert, F. (2015, June 15). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation Using Hansen Solubility Parameters. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). COSMO-RS. Wikipedia. Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. Retrieved from [Link]

  • ACS Publications. (2012, December 19). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics. Retrieved from [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Purosolv. Retrieved from [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Zenodo. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2023, September 15). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Journal of Pharmaceutical Research. Retrieved from [Link]

  • UCL Discovery. (2022, September 4). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. Retrieved from [Link]

  • European Medicines Agency (EMA). (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. EMA. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]

  • American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. ACS. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. WHO. Retrieved from [Link]

  • ACS Publications. (2024, September 11). Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. Energy & Fuels. Retrieved from [Link]

  • Iranian Journal of Oil and Gas Science and Technology. (2021, July 28). The Selection of Amine Solvent in Gas Treating Process Considering Physical and Process Criteria Using Multiple Criteria Decision-making Techniques: A Case Study of Ilam Gas Treating Company. IJOGST. Retrieved from [Link]

  • AspenTech. (n.d.). Acid Gas Cleaning Using Amine Solvents: Validation with Experimental and Plant Data. AspenTech. Retrieved from [Link]

  • Trimeric Corporation. (n.d.). Advanced Amine Solvent Formulations and Process Integration for Near-Term CO2 Capture Success. Trimeric Corporation. Retrieved from [Link]

  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. ChemEngineering. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-[(Piperidin-4-yl)methyl]piperidine Properties. EPA. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 1-methyl-4-(piperidin-4-yl)-piperazine cas 53617-36-0. Home Sunshine Pharma. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Retrieved from [Link]

Sources

Method

Application Note: Exploiting sp³-Rich Architecture in Fragment-Based Drug Design Using 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

Scientific Rationale: The "Escape from Flatland" Paradigm Historically, fragment libraries were heavily biased toward planar, sp²-hybridized aromatic rings. While these molecules are synthetically tractable, their high l...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The "Escape from Flatland" Paradigm

Historically, fragment libraries were heavily biased toward planar, sp²-hybridized aromatic rings. While these molecules are synthetically tractable, their high lipophilicity often leads to poor aqueous solubility, non-specific binding (Pan-Assay Interference Compounds, or PAINS), and high attrition rates in late-stage clinical development.

The modern paradigm of Fragment-Based Drug Design (FBDD) emphasizes an "escape from flatland" by incorporating sp³-rich, conformationally diverse fragments[1]. The molecule 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane represents a premier example of this structural evolution. By combining a homopiperazine (1,4-diazepane) core with a piperidine ring, this fragment achieves an Fsp³ (fraction of sp³ carbons) of 1.0. The inherent spatial complexity of such saturated fragments allows them to access deep, complex protein sub-pockets—particularly in kinases and GPCRs—that flat aromatic molecules cannot reach[2]. Furthermore, the incorporation of highly basic piperazine and homopiperazine motifs drastically enhances aqueous solubility, a critical parameter for the high-concentration biophysical assays required in FBDD[3].

Physicochemical Profiling & Rule of Three (Ro3) Compliance

In FBDD, fragments must adhere strictly to the "Rule of Three" (Ro3) to ensure that binding affinity is driven by high-quality, specific interactions rather than bulk lipophilicity. 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane exhibits an optimal physicochemical profile for primary screening.

Table 1: Physicochemical Properties of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

ParameterValueRo3 ThresholdStrategic Advantage in FBDD
Molecular Weight 211.35 Da< 300 DaHigh ligand efficiency (LE); leaves ample room for hit-to-lead growth.
Fsp³ 1.0 (12/12 carbons)> 0.45Maximizes 3D pharmacophore coverage and reduces off-target promiscuity.
H-Bond Donors 1 (Piperidine NH)≤ 3Provides a highly directional vector for kinase hinge-binding or GPCR anchoring.
H-Bond Acceptors 3 (Nitrogens)≤ 3Facilitates water-mediated hydrogen bond networks within the target active site.
Rotatable Bonds 2≤ 3Balances conformational flexibility with minimal entropic penalty upon binding.

Experimental Workflows & Methodologies

The FBDD pipeline requires orthogonal biophysical techniques to validate weak fragment interactions (typically in the 0.1 – 10 mM range)[4].

FBDD_Workflow A Target Protein Preparation C Primary Screening (NMR / SPR) A->C B sp3-Rich Fragment Library B->C D Orthogonal Validation C->D Hits (mM-µM) E X-Ray Crystallography (Crystal Soaking) D->E Validated Hits F Hit-to-Lead Expansion E->F 3D Binding Mode

Fig 1. FBDD screening workflow from library generation to hit-to-lead expansion.

Protocol A: Ligand-Observed NMR Screening (WaterLOGSY)

Causality & Rationale: Fragments bind weakly; therefore, traditional biochemical inhibition assays are prone to false positives. WaterLOGSY (Water Ligand Observed via Gradient SpectroscopY) relies on the transfer of magnetization from bulk water to the ligand via the protein. If the fragment binds, it adopts the slow tumbling rate of the macromolecule, inverting the sign of its NMR signal. This provides a self-validating system: binders show positive NOE cross-peaks, while non-binders show negative peaks.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a screening mixture containing 10–20 µM of the target protein and 500 µM of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, 10% D₂O, pH 7.4). Self-Validation Step: Include 500 µM of a known non-binding reference compound (e.g., sucrose) to establish the negative phase baseline.

  • Data Acquisition: Acquire 1D ¹H NMR spectra at 298 K using a spectrometer equipped with a cryoprobe (e.g., 600 MHz). Apply a selective 180° inversion pulse to the water resonance, followed by a mixing time (NOE) of 1.0 to 1.5 seconds to allow for magnetization transfer.

  • Data Interpretation: Phase the spectrum such that the non-binder reference peaks are negative. If the sharp resonances corresponding to the piperidine and homopiperazine rings of the fragment appear as positive peaks, transient binding is confirmed.

Protocol B: High-Concentration X-Ray Crystallographic Soaking

Causality & Rationale: To achieve high occupancy in the crystal lattice, fragments must be soaked at concentrations at least 10-fold higher than their


. Highly lipophilic fragments often precipitate or destroy the crystal lattice at these concentrations. The exceptional aqueous solubility of our sp³-rich homopiperazine fragment allows for soaking at 50–100 mM without utilizing high concentrations of DMSO, preserving crystal integrity[2].

Step-by-Step Methodology:

  • Crystal Stabilization: Transfer apo-protein crystals into a stabilizing drop containing the mother liquor supplemented with 5% (v/v) glycerol to prevent osmotic shock.

  • Fragment Soaking: Prepare a 100 mM soaking solution of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane directly in the stabilizing buffer. Note: Because the fragment is highly basic, verify and adjust the pH of the soaking drop to match the original crystallization condition. Incubate the crystal in the soaking drop for 2 to 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol + 50 mM fragment) for 30 seconds. Flash-cool the crystal in liquid nitrogen for subsequent X-ray diffraction data collection.

Hit-to-Lead Expansion Strategy

Once the 3D binding mode is elucidated, the fragment must be synthetically "grown" to improve affinity from the millimolar to the nanomolar range. The dual-ring architecture of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane provides distinct, modular vectors for elaboration[1].

Hit_Expansion Core 1-Methyl-4-(piperidin-4-ylmethyl) -1,4-diazepane V1 Vector 1: Piperidine NH (Solvent Exposed) Core->V1 V2 Vector 2: Homopiperazine Core (Deep Pocket Binding) Core->V2 Opt1 Amidation / Alkylation (Increase Affinity) V1->Opt1 Opt2 Conformational Locking (Enhance Selectivity) V2->Opt2

Fig 2. Synthetic expansion vectors for the homopiperazine-piperidine fragment.

  • Vector 1 (Piperidine NH): The secondary amine of the piperidine ring is a highly reactive synthetic handle. If structural data reveals this vector pointing toward the solvent channel or an adjacent sub-pocket, it can be rapidly functionalized via amidation, reductive amination, or sulfonylation. Such modifications are standard in targeting motifs like the NNRTI adjacent sites[5].

  • Vector 2 (Homopiperazine Core): The 1,4-diazepane ring acts as a conformationally restricted spacer. Introducing hydrophobic groups onto this core has been proven to drastically increase binding affinity and microsomal stability, as demonstrated in the optimization of soluble epoxide hydrolase (sEH) inhibitors[6].

References

1.[1] Emergent synthetic methods for the modular advancement of sp3-rich fragments. nih.gov. Available at:[Link] 2.[6] Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. nih.gov. Available at:[Link] 3.[5] Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. acs.org. Available at:[Link] 4.[4] Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. whiterose.ac.uk. Available at: [Link] 5.[2] Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target. biorxiv.org. Available at:[Link] 6.[3] Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. acs.org. Available at:[Link]

Sources

Application

Application Note: Storage, Handling, and Stability Profiling of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane is a complex, multi-nitrogenous building block frequently utilized in the synthesis of advanced pharmacophores and targeted ligands. Structurally, it is a triamine comprising a homopiperazine (1,4-diazepane) ring and a piperidine ring. The presence of three basic nitrogen centers—two tertiary amines and one secondary amine—presents unique challenges in handling and long-term storage.

This application note provides an authoritative, causality-driven guide to the physicochemical differences between its Free Base and Hydrochloride (HCl) forms, establishing self-validating protocols to ensure molecular integrity during storage and experimental workflows.

Physicochemical Profiling & Mechanistic Causality

To understand the optimal storage conditions, one must first analyze the structural causality behind the molecule's degradation pathways.

The Free Base Form (Triamine)

In its free base state, the molecule possesses high electron density across its three nitrogen atoms. This renders the compound highly reactive to environmental factors:

  • Oxidative Susceptibility: The unprotonated lone pairs on the tertiary and secondary amines are highly susceptible to atmospheric oxygen, leading to the rapid formation of N-oxides and subsequent cleavage products[1].

  • Carbamate Formation: Secondary amines (such as the one on the piperidine ring) act as strong nucleophiles. Upon exposure to atmospheric carbon dioxide (

    
    ) and ambient moisture, the free base undergoes an acid-base zwitterionic reaction, capturing 
    
    
    
    to form stable, insoluble carbamate or carbonate salts[2]. This irreversibly alters the compound's molar mass and reactivity.
  • Hygroscopicity: Polyamine free bases are notoriously hygroscopic, absorbing atmospheric water which accelerates both oxidation and

    
     capture.
    
The Hydrochloride Salt Form

Converting the free base into a hydrochloride salt (typically a di- or tri-hydrochloride, depending on stoichiometric saturation) fundamentally alters its stability profile.

  • Electronic Passivation: Protonation of the nitrogen lone pairs eliminates their nucleophilicity, effectively halting

    
     absorption and drastically reducing oxidative degradation[3].
    
  • Lattice Energy Stabilization: The ionic interactions between the protonated amines and chloride counterions form a stable crystalline lattice. While pharmaceutical salts improve overall chemical stability, they can introduce specific challenges, such as moisture-induced disproportionation if not properly desiccated[4].

Degradation FB Free Base (Triamine) NOx N-Oxide Formation (Degradation) FB->NOx Oxidation Carb Carbamate / Carbonate (Degradation) FB->Carb Nucleophilic Attack HCl Hydrochloride Salt (Protonated) FB->HCl + HCl (Anhydrous) O2 Atmospheric O2 O2->NOx CO2 Atmospheric CO2 + Moisture CO2->Carb Stable Stable Crystalline Solid HCl->Stable Steric/Electronic Protection

Fig 1. Divergent stability pathways of the free base vs. hydrochloride salt forms.

Comparative Storage Guidelines

To mitigate the degradation mechanisms outlined above, strict environmental controls must be enforced. The following table summarizes the quantitative and qualitative storage requirements for both forms.

ParameterFree Base FormHydrochloride Salt Form
Optimal Temperature -20 °C (Freezer)2 °C to 8 °C (Refrigerated)
Atmosphere Strict Inert Gas (Argon preferred over

)
Ambient (if tightly sealed) or

Light Exposure Protect from light (Amber vial)Protect from light
Moisture Control Highly sensitive; use Parafilm & Teflon sealsDesiccator required (Hygroscopic salt)
Physical State Viscous liquid / Low-melting solidCrystalline powder
Expected Shelf Life 3 - 6 months (unopened)12 - 24 months

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems; built-in checkpoints ensure that the researcher can verify the success of the step before proceeding, thereby guaranteeing experimental trustworthiness.

Protocol A: Aliquoting and Handling the Free Base

Causality Check: Because the free base degrades rapidly upon repeated atmospheric exposure, bulk supplies must be aliquoted immediately upon receipt.

  • Preparation: Transfer the bulk vial to a glove box or a Schlenk line equipped with dry Argon. Validation: Ensure the oxygen sensor in the glove box reads < 5 ppm.

  • Thermal Equilibration: If stored at -20 °C, allow the sealed vial to reach room temperature before opening. Validation: This prevents condensation of atmospheric moisture onto the cold compound.

  • Aliquoting: Dispense single-use volumes (e.g., 50–100 mg) into pre-dried, amber glass vials.

  • Sealing: Backfill each vial with Argon. Seal with a PTFE-lined cap, followed by Parafilm.

  • Storage: Immediately transfer aliquots to a -20 °C freezer.

Protocol B: In-Situ Conversion to the Hydrochloride Salt

Causality Check: For long-term archiving or formulation, converting the unstable free base to the HCl salt provides a thermodynamically stable solid.

  • Dissolution: Dissolve 1.0 equivalent of the free base in anhydrous Diethyl Ether (

    
    ) or Tetrahydrofuran (THF) at a concentration of 0.1 M.
    
  • Cooling: Submerge the reaction flask in an ice bath (0–5 °C) under magnetic stirring.

  • Acidification: Dropwise, add 3.5 equivalents of anhydrous HCl in Dioxane (4.0 M). Validation: The addition of excess acid ensures complete protonation of all three basic nitrogen centers. Immediate formation of a white precipitate (the trihydrochloride salt) should be visually confirmed.

  • Isolation: Stir for 30 minutes, then isolate the precipitate via vacuum filtration under a nitrogen blanket. Wash the filter cake with cold, anhydrous

    
    .
    
  • Drying: Transfer the solid to a vacuum desiccator containing

    
     or Drierite. Dry under high vacuum (< 1 mbar) for 12 hours. Validation: A constant mass measurement confirms the removal of residual solvent and moisture.
    

Workflow Step1 1. Dissolve Free Base in Anhydrous Solvent (e.g., Et2O/THF) Step2 2. Purge with Inert Gas (Ar/N2) at 0-5 °C Step1->Step2 Step3 3. Dropwise Addition of HCl in Dioxane/Ether Step2->Step3 Step4 4. Precipitation of Hydrochloride Salt Step3->Step4 Step5 5. Vacuum Filtration & Wash with Cold Solvent Step4->Step5 Step6 6. Desiccated Storage at 2-8 °C Step5->Step6

Fig 2. Self-validating workflow for the conversion and storage of the hydrochloride salt.

Quality Control (QC) & Degradation Monitoring

To ensure the integrity of the compound prior to critical assays, perform the following QC checks:

  • NMR Spectroscopy: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -NMR in 
    
    
    
    (for free base) or
    
    
    (for HCl salt). Look for downfield shifts or new peaks in the 2.5–3.5 ppm region, which indicate N-oxide formation.
  • Mass Spectrometry (LC-MS): The presence of an [M+16] peak strongly indicates oxidative degradation (N-oxide), while an [M+44] peak indicates carbamate formation via

    
     capture[2].
    

References

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges.European Pharmaceutical Review.
  • An In-depth Technical Guide to the Solubility and Stability of (R)-N-(1-phenylethyl)propan-2-amine.Benchchem.
  • The application of amine-based materials for carbon capture and utilisation: an overarching view.RSC Publishing.
  • 3-Methoxypropan-1-amine hydrochloride.Benchchem.

Sources

Method

Application Note: Precision N4-Alkylation of 1-Methyl-1,4-Diazepane

Topic: Optimization of N4-Alkylation Strategies for 1-Methyl-1,4-Diazepane Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of N4-Alkylation Strategies for 1-Methyl-1,4-Diazepane Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Context

1-Methyl-1,4-diazepane (homopiperazine) is a privileged pharmacophore found in various CNS-active agents, antihistamines (e.g., Azelastine analogs), and ligands for G-protein coupled receptors. The molecule presents a specific regioselectivity challenge: it contains two nitrogen atoms—a tertiary amine at position 1 (


) and a secondary amine at position 4 (

).

While


 is the intended nucleophile for derivatization, the electron-rich 

site poses a risk for competitive quaternization, particularly under aggressive alkylating conditions. Furthermore, the resulting product at

becomes a tertiary amine, increasing the risk of over-alkylation (bis-quaternization).

This guide outlines three distinct protocols to achieve high-yield, regioselective


-alkylation, selected based on the electrophile type and steric constraints.

Decision Matrix: Method Selection

To maximize yield and minimize purification burden, select the method based on your available electrophile.

MethodSelection Start Target: N4-Alkylated 1-Methyl-1,4-Diazepane Electrophile Select Electrophile Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Halide Alkyl Halide (Cl, Br, I) Electrophile->Halide Acrylate Acrylate / Enone Electrophile->Acrylate MethodA Method A: Reductive Amination (Highest Selectivity) Aldehyde->MethodA Preferred MethodB Method B: Direct Substitution (SN2) (Requires Control) Halide->MethodB Standard MethodC Method C: Michael Addition (Atom Economical) Acrylate->MethodC Specific

Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile availability.

Method A: Reductive Amination (The Gold Standard)

Best for: Aldehydes, Ketones, and avoiding quaternization. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.[1]

Why this works

Reductive amination is the most robust method for this substrate. The reaction proceeds through a neutral imine/iminium species which is reduced to the amine. Unlike direct alkylation, the product is less reactive toward the electrophile (carbonyl) than the starting material is, effectively stopping the reaction at the mono-alkylated stage.

Protocol A: Sodium Triacetoxyborohydride (STAB) Procedure

Reference grounding: This protocol is adapted from the foundational work by Abdel-Magid et al. [1].

Reagents:

  • 1-Methyl-1,4-diazepane (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.1 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) - Crucial for ketones; optional for reactive aldehydes.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.

Step-by-Step:

  • Preparation: In a dry flask under

    
    , dissolve 1-methyl-1,4-diazepane (1.0 equiv) in DCE (0.2 M concentration).
    
  • Carbonyl Addition: Add the aldehyde or ketone (1.05 equiv).

  • Acidification: Add glacial AcOH (1.0 equiv). Stir for 10–15 minutes at room temperature (RT) to promote imine formation.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT. Aldehydes typically complete in 1–4 hours; ketones may require 12–24 hours. Monitor by LC-MS (look for M+H of product; disappearance of imine mass).

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 20 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Critical Note: Do not use Sodium Cyanoborohydride (


) unless necessary (e.g., very acid-sensitive substrates) due to toxicity and slower kinetics. STAB is superior for preventing side reactions [1].

Method B: Direct Nucleophilic Substitution ( )

Best for: Primary alkyl halides, benzyl halides. Risk: Over-alkylation (Quaternization).

Why this requires care

The


 nitrogen is a secondary amine. Upon alkylation, it becomes a tertiary amine, which is often more nucleophilic than the starting material due to inductive donation from the new alkyl group (unless steric hindrance dominates). This leads to a mixture of mono-alkylated product and bis-quaternary salts.
Protocol B: Controlled Alkylation

Reagents:

  • 1-Methyl-1,4-diazepane (1.0 equiv)

  • Alkyl Halide (0.9 - 1.0 equiv) - Strict stoichiometry is vital.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: Acetonitrile (MeCN) (Preferred) or DMF.

Step-by-Step:

  • Preparation: Suspend

    
     (powdered, dry) in MeCN. Add 1-methyl-1,4-diazepane.[2]
    
  • Temperature Control: Cool the mixture to 0°C.

  • Addition: Dissolve the alkyl halide in a minimal amount of MeCN and add it dropwise over 30–60 minutes.

    • Reasoning: Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation.

  • Reaction: Allow to warm to RT slowly. Monitor closely by TLC/LC-MS.

    • Stop point: Stop the reaction when the alkyl halide is consumed, even if some starting amine remains. It is easier to separate starting material than quaternary salts.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

    • Purification: If over-alkylation occurs, the quaternary salt often precipitates from non-polar solvents (Ether/Hexanes), while the desired tertiary amine remains in solution.

Method C: Michael Addition

Best for: Acrylates, Acrylonitriles, Vinyl Sulfones. Mechanism: Conjugate addition (


-addition).
Protocol C: Catalyst-Free Addition

Reagents:

  • 1-Methyl-1,4-diazepane (1.0 equiv)

  • Michael Acceptor (e.g., Methyl Acrylate) (1.0 - 1.1 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[3]

Step-by-Step:

  • Dissolve 1-methyl-1,4-diazepane in MeOH (0.5 M).

  • Add the Michael acceptor dropwise at RT.

  • Stir at RT for 2–12 hours.

  • Workup: Simply concentrate in vacuo. This reaction is often quantitative and requires no chromatography.

Comparative Data & Troubleshooting

Method Comparison Table
ParameterMethod A (Reductive Amination)Method B (Direct

)
Method C (Michael Addn)
Selectivity High (Mono-alkylation favored)Moderate (Risk of quaternization)High
Reaction Scope Aldehydes, KetonesAlkyl Halides (Primary/Benzylic)Acrylates, Enones
Conditions Mild (RT, Weak Acid)Basic, 0°C to RTNeutral/Protic, RT
Primary Byproduct Reduction of carbonyl (rare with STAB)Quaternary ammonium saltsPolymerization of acrylate
Purification Acid/Base extraction usually sufficientColumn Chromatography often neededEvaporation usually sufficient
Mechanistic Pathway & Side Reactions[4]

ReactionPathway Start 1-Methyl-1,4-diazepane (Secondary Amine @ N4) Target Target: N4-Alkyl Product (Tertiary Amine) Start->Target Primary Reaction (Fastest) QuatN1 Side Product B: N1-Quaternary Salt (Regio-error) Start->QuatN1 High Temp / Strong Electrophile (Minor pathway) QuatN4 Side Product A: N4-Quaternary Salt (Over-alkylation) Target->QuatN4 Excess Alkyl Halide (Method B risk)

Figure 2: Reaction pathways showing the desired route (Green) and potential over-alkylation risks (Red).

Troubleshooting "Over-Alkylation"

If you observe significant quaternization (M+ Alkyl group mass in LCMS):

  • Switch to Method A: Synthesize the aldehyde precursor if possible.

  • Change Base: Use a bulkier base like DIPEA (Hünig's base) in Method B, though

    
     is usually superior for 
    
    
    
    .
  • Scavenging: If the product is contaminated with starting amine, use a polymer-supported isocyanate scavenger (e.g., PS-Isocyanate) to remove the unreacted secondary amine (starting material) without chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bagley, M. C., et al. (2012). Optimization of the synthesis of 1,4-diazepines. RSC Advances. (General reference for diazepane reactivity).

Sources

Application

Application Note: Preparation of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane Salts for Biological Testing

[1][2] Executive Summary This technical guide details the optimized protocol for the synthesis, purification, and salt formation of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane . This scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide details the optimized protocol for the synthesis, purification, and salt formation of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore for Histamine H3 receptor antagonists, Sigma receptor ligands, and other CNS-active agents [1, 2].[1][2]

While the free base of this tri-amine is often an unstable, hygroscopic oil, biological assays require a crystalline, water-soluble, and stoichiometrically defined salt.[1][2] This protocol establishes the Trihydrochloride (3HCl) salt as the standard for biological screening due to its superior aqueous solubility and defined stoichiometry, while offering the Difumarate salt as a non-hygroscopic alternative for long-term storage.[1][2]

Chemical Strategy & Rationale

Retrosynthetic Analysis

The synthesis relies on a convergent reductive amination strategy. This approach minimizes side reactions (such as over-alkylation) common in direct alkylation methods.

  • Building Block A: 1-Methyl-1,4-diazepane (Commercially available, stable secondary amine).[1][2]

  • Building Block B: N-Boc-piperidine-4-carboxaldehyde (Stable aldehyde precursor).[1][2]

  • Coupling: Reductive amination using Sodium Triacetoxyborohydride (STAB).

  • Deprotection: Acidolytic cleavage of the Boc group.[1]

Salt Selection Logic

The molecule contains three basic nitrogen centers with distinct pKa values:

  • Piperidine Nitrogen (Secondary): pKa ~11.0 (Most basic).

  • Diazepane N1 (Methylated, Tertiary): pKa ~8.5–9.0.[2]

  • Diazepane N4 (Alkylated, Tertiary): pKa ~7.5–8.0.[2]

For biological testing (in vitro/in vivo), the Trihydrochloride is preferred to ensure complete protonation and rapid dissolution in physiological buffers (PBS).[2]

SaltSelection Start Target Molecule: 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane Decision Intended Application? Start->Decision BioTest In Vitro / In Vivo Screening Decision->BioTest Immediate Use Storage Long-term Reference Standard Decision->Storage Archival HCl Trihydrochloride (3HCl) • High Water Solubility (>50 mg/mL) • Rapid Dissolution • Hygroscopic (Requires Desiccator) BioTest->HCl Fumarate Difumarate • Non-Hygroscopic • Crystalline Stability • Lower Solubility Storage->Fumarate

Figure 1: Decision matrix for salt selection based on experimental requirements.

Detailed Experimental Protocol

Step 1: Reductive Amination

Objective: Couple 1-methyl-1,4-diazepane with N-Boc-piperidine-4-carboxaldehyde.[1][2]

  • Reagents:

    • 1-Methyl-1,4-diazepane (1.0 equiv)[1][2]

    • N-Boc-piperidine-4-carboxaldehyde (1.1 equiv) [3][1][2]

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

    • Acetic Acid (1.0 equiv)[1]

    • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Dissolution: In a round-bottom flask under Nitrogen, dissolve N-Boc-piperidine-4-carboxaldehyde (1.1 equiv) in anhydrous DCM (10 mL/g).

  • Imine Formation: Add 1-Methyl-1,4-diazepane (1.0 equiv) followed by Acetic Acid (1.0 equiv).[1][2] Stir at Room Temperature (RT) for 30 minutes. Note: The acid catalyst promotes iminium ion formation.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 15 minutes to control mild exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1][2]

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: The crude tert-butyl 4-((4-methyl-1,4-diazepan-1-yl)methyl)piperidine-1-carboxylate is usually an oil.[1][2] Purify via flash chromatography (SiO₂, DCM:MeOH:NH₄OH 90:9:1) if purity is <90%.[2]

Step 2: Deprotection & Salt Formation (One-Pot Method)

Objective: Remove the Boc group and generate the Trihydrochloride salt directly.[1]

  • Reagents:

    • Intermediate from Step 1[1][2][3]

    • 4M HCl in 1,4-Dioxane (excess, ~10 equiv)

    • Ethanol (absolute)[1]

    • Diethyl Ether (for precipitation)[1]

Procedure:

  • Dissolution: Dissolve the Boc-protected intermediate in a minimum volume of Ethanol (approx. 2 mL/g).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (10 equiv).

    • Observation: Gas evolution (isobutylene) indicates deprotection.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (disappearance of Boc-adduct mass).[1][2]

  • Precipitation: Dilute the reaction mixture with anhydrous Diethyl Ether (5x volume) while stirring vigorously. A white to off-white precipitate should form.[1][2]

  • Isolation: Filter the solid under a nitrogen blanket (the salt is hygroscopic). Wash the filter cake with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 24 hours.

Yield: Typically 85–95% (from intermediate). Appearance: White hygroscopic solid.[2]

Quality Control & Validation

Before releasing the batch for biological testing, the following parameters must be verified.

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H NMR (D₂O)Consistent with structure; no residual solvent peaks.
Purity HPLC (C18, 0.1% TFA)> 95.0% (Area %)
Counter-ion Ion Chromatography or AgNO₃ Titration3.0 ± 0.2 molar equivalents of Chloride.[2]
Solubility Visual in PBS (pH 7.4)Clear solution at 10 mM.
Diagnostic NMR Signals (D₂O)
  • Piperidine Ring: Multiplets at δ 1.4–2.0 ppm (ring CH₂), δ 2.9–3.4 ppm (N-CH₂).[1][2]

  • Diazepane Ring: Broad multiplets at δ 3.4–3.8 ppm (ring CH₂ adjacent to N).

  • N-Methyl: Singlet at δ ~2.9 ppm (shifts downfield due to protonation).[1][2]

  • Linker: Doublet/Multiplet at δ ~3.1 ppm (N-CH₂-Piperidine).[1][2][4]

Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation R1 1-Methyl-1,4-diazepane Reagent1 NaBH(OAc)3 / AcOH / DCM R1->Reagent1 R2 N-Boc-piperidine-4-CHO R2->Reagent1 Inter Boc-Protected Intermediate (Oil) Reagent1->Inter Reagent2 4M HCl in Dioxane Inter->Reagent2 Precip Precipitation with Et2O Reagent2->Precip Final Final Product: Trihydrochloride Salt Precip->Final

Figure 2: Synthetic workflow for the preparation of the target trihydrochloride salt.

Storage and Handling

  • Hygroscopicity: The trihydrochloride salt is hygroscopic. Store in a tightly sealed vial within a desiccator at -20°C.

  • Solution Stability: Stock solutions in DMSO (100 mM) are stable for 3 months at -20°C. Aqueous solutions should be prepared fresh daily to prevent hydrolysis or pH drift.[1][2]

References

  • Review of 1,4-Diazepine Biological Activity: Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007).[1][2] Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry.

  • Synthesis of Diazepane Derivatives: Nalikezhathu, A., et al. (2023).[2][5][6][7][8] Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters. [1]

  • Reagent Specification (N-Boc-piperidine-4-carboxaldehyde): Sigma-Aldrich Technical Data Sheet.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

Compound Portal: 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane Welcome to the Application Support Center. This guide is designed for researchers and process chemists encountering yield bottlenecks during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Portal: 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

Welcome to the Application Support Center. This guide is designed for researchers and process chemists encountering yield bottlenecks during the synthesis of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane. This highly polar triamine is a critical structural motif often utilized in the development of complex pharmaceuticals, including JAK kinase inhibitors[1], G9a epigenetic inhibitors[2], and diazabicyclooctane derivatives[3].

Due to the presence of three distinct basic nitrogen centers, traditional alkylation and standard aqueous workups frequently result in poor yields. This guide provides a self-validating, causality-driven approach to optimizing this synthesis via regioselective reductive amination.

I. Mechanistic Pathway & Process Workflow

To maximize yield, the synthetic route must avoid the quaternization of the tertiary amine on the 1-methyl-1,4-diazepane starting material. Reductive amination using a Boc-protected aldehyde ensures complete regioselectivity at the secondary amine.

G SM1 1-Methyl-1,4-diazepane (Secondary & Tertiary Amines) Imine Iminium Ion Formation (Regioselective at N4) SM1->Imine DCE, AcOH SM2 N-Boc-piperidine- 4-carboxaldehyde SM2->Imine Red STAB Reduction (NaBH(OAc)3, pH ~5) Imine->Red Fast Hydride Transfer BocInt Boc-Protected Triamine Intermediate Red->BocInt Deprot TFA Deprotection (Cleaves Boc Group) BocInt->Deprot DCM, RT Product 1-Methyl-4-(piperidin-4-ylmethyl) -1,4-diazepane Deprot->Product pH > 12 Workup

Fig 1. Optimized reductive amination workflow for 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane.

II. Yield Optimization FAQ & Troubleshooting Guide

Q1: Why is my yield stalling at 35-40% when using direct alkylation with N-Boc-4-(bromomethyl)piperidine? A1: Direct alkylation of 1-methyl-1,4-diazepane is fundamentally flawed for high-yield scale-up. While the secondary amine (N4) is sterically more accessible, the tertiary amine (N1) is highly nucleophilic. Alkylating agents will indiscriminately attack the tertiary amine, forming a quaternary ammonium salt. This leads to a complex mixture of mono-alkylated, over-alkylated, and quaternized byproducts. Solution: Abandon direct alkylation. Switch to reductive amination. The iminium intermediate required for reductive amination can only form at the secondary amine, ensuring 100% regioselectivity[1].

Q2: I switched to reductive amination, but LC-MS shows a large amount of the reduced alcohol (N-Boc-4-hydroxymethylpiperidine) instead of my product. What is going wrong? A2: This is a kinetic issue caused by the reducing agent acting faster than the iminium ion can form. If you are using Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃) without strict pH control, premature reduction of the aldehyde is inevitable. Solution: Utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is a milder hydride donor that is highly selective for iminium ions over aldehydes. To further guarantee success, pre-stir the amine and aldehyde in 1,2-dichloroethane (DCE) with 1.2 equivalents of glacial acetic acid for 45 minutes before adding the STAB. This allows the equilibrium to shift entirely to the iminium ion before reduction begins.

Q3: The coupling reaction worked perfectly, but I am losing over 60% of my product during the Boc-deprotection workup. Where is it going? A3: You are losing it to the aqueous layer. The final product is a highly polar tribasic compound (a triamine). Literature indicates that similar homopiperazine-piperidine scaffolds possess multiple high pKa values (typically ~7.1, ~8.0, and ~9.5)[2]. During trifluoroacetic acid (TFA) deprotection, the compound forms a highly water-soluble tris-trifluoroacetate salt. If your aqueous quench is only mildly basic (e.g., saturated NaHCO₃, pH ~8), the most basic nitrogen centers remain protonated, trapping the product in the water phase. Solution: You must adjust the aqueous phase to pH 12–13 using 6N NaOH to fully deprotonate all three amines. Furthermore, standard extraction solvents like ethyl acetate or plain dichloromethane (DCM) will not work well. Extract with a highly polar organic mixture: 10% to 20% Methanol in DCM or use n-butanol.

III. Process Data: Route Comparison

The following table summarizes the causal relationship between reaction parameters and isolated yield, demonstrating why the STAB-mediated reductive amination is the validated standard.

Synthesis MethodReagentsSolvent / TempPrimary ByproductRegioselectivityIsolated Yield
Direct Alkylation N-Boc-4-(bromomethyl)piperidine, K₂CO₃DMF / 80°CQuaternary ammonium saltsPoor35 - 45%
Reductive Amination (NaBH₄) N-Boc-piperidine-4-carboxaldehyde, NaBH₄MeOH / 25°CN-Boc-4-hydroxymethylpiperidineExcellent50 - 60%
Reductive Amination (STAB) N-Boc-piperidine-4-carboxaldehyde, STAB, AcOHDCE / 25°CTrace unreacted SMExcellent85 - 95%
IV. Validated Experimental Protocol

This protocol is a self-validating system: the visual cues (gas evolution, phase separation) directly correlate to the mechanistic steps described above.

Step 1: Regioselective Reductive Amination
  • Iminium Formation: To a dry 500 mL round-bottom flask under N₂, add 1-methyl-1,4-diazepane (10.0 g, 87.6 mmol) and N-Boc-piperidine-4-carboxaldehyde (18.7 g, 87.6 mmol) in anhydrous 1,2-dichloroethane (DCE, 200 mL).

  • Acid Catalysis: Add glacial acetic acid (6.0 mL, 105 mmol, 1.2 eq) dropwise. Stir the mixture at room temperature for 45 minutes to ensure complete iminium ion formation.

  • Reduction: Cool the flask in an ice bath to 0°C. Add Sodium Triacetoxyborohydride (STAB) (27.8 g, 131.4 mmol, 1.5 eq) in small portions over 15 minutes to control the mild exotherm.

  • Completion: Remove the ice bath and stir at room temperature for 6 hours. Monitor by LC-MS until the aldehyde is consumed.

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO₃ (150 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate as a viscous oil.

Step 2: Deprotection & Triamine Isolation (Critical Workup)
  • Boc Cleavage: Dissolve the crude Boc-protected intermediate in DCM (100 mL). Cool to 0°C and add Trifluoroacetic Acid (TFA, 50 mL) dropwise. Stir at room temperature for 2 hours.

  • Concentration: Concentrate the mixture in vacuo to remove excess TFA. The product is now a tris-TFA salt.

  • Free-Basing (The Triamine Protocol): Dissolve the crude salt in minimal water (50 mL). Place in an ice bath and slowly add 6N NaOH until the aqueous solution reaches pH 12–13 (verify with pH paper).

  • Extraction: Extract the highly basic aqueous layer with a solution of 15% Methanol in DCM (4 x 100 mL). Note: Standard DCM will result in poor recovery.

  • Purification: Dry the combined organic layers over Na₂SO₄ and concentrate. If further purification is required, avoid standard silica gel (the triamine will streak irreversibly). Use basic alumina chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1) to yield the pure 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane.

V. References
  • [1] Fused imidazo-piperidine JAK inhibitors. Google Patents.

  • [2] Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. NIH / PMC.[Link]

  • [3] Process for producing diazabicyclooctane derivative and intermediate thereof. Google Patents.

Sources

Optimization

Preventing oxidation of 1,4-diazepane derivatives during storage

This technical guide serves as a specialized support resource for researchers working with 1,4-diazepane (homopiperazine) derivatives . Unlike standard aliphatic amines, the seven-membered diazepane ring introduces uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for researchers working with 1,4-diazepane (homopiperazine) derivatives . Unlike standard aliphatic amines, the seven-membered diazepane ring introduces unique conformational flexibility and reactivity profiles that require specific handling protocols to prevent oxidative degradation.

Core Stability Principles: The "Why" Behind the Protocol

The Chemical Hazard: N-Oxidation & Carbamate Formation

1,4-Diazepane derivatives possess two nitrogen centers with distinct nucleophilicities.[1] In the free base form, the lone pair electrons on the nitrogen atoms are highly susceptible to two primary degradation pathways:

  • Radical-Mediated N-Oxidation:

    • Mechanism: Atmospheric oxygen, particularly in the presence of trace metal ions or light, generates reactive oxygen species (ROS). These attack the nitrogen lone pair, forming an N-oxide (M+16 Da in Mass Spectrometry).

    • Consequence: This is often irreversible without harsh reducing agents. It manifests as a yellow-to-brown discoloration.[1][2]

  • Carbamate Formation (The "False" Oxidation):

    • Mechanism: Secondary amines in the diazepane ring react rapidly with atmospheric CO₂ to form carbamic acid zwitterions or carbamate salts.

    • Consequence: This changes the stoichiometry of your compound (appearing as an impurity in NMR) but is often reversible via acid treatment or heating.

Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation routes you must prevent.

DiazepaneDegradation Diazepane 1,4-Diazepane (Free Base) NOxide N-Oxide Impurity (Irreversible) Diazepane->NOxide Oxidation (Slow) Carbamate Carbamate Adduct (Reversible) Diazepane->Carbamate Carbamylation (Fast) Oxygen O2 / Light / Metals Oxygen->NOxide CO2 Atmospheric CO2 CO2->Carbamate Carbamate->Diazepane Heat / Acid

Figure 1: Primary degradation pathways for 1,4-diazepane derivatives.[1] Note that while carbamylation is reversible, N-oxidation is generally destructive.[1]

Master Storage Protocol (SOP)

Objective: To maintain >98% purity of 1,4-diazepane derivatives over long-term storage (>6 months).

Phase A: Form Selection (Critical Decision)
  • Rule of Thumb: Never store 1,4-diazepanes as free bases (oils/liquids) for long periods.[1]

  • Action: Convert free bases to their hydrochloride (HCl) or oxalate salts immediately after purification. The protonation of the nitrogen lone pair effectively "locks" the electrons, rendering them unreactive toward oxygen and CO₂.

Phase B: The "Argon Cushion" Technique

Nitrogen is acceptable, but Argon is superior because it is heavier than air and forms a stable "blanket" over the sample.

  • Aliquot Immediately: Do not store one large stock bottle. Freeze-thaw cycles introduce moisture and oxygen.[1] Aliquot into single-use glass vials.

  • Purge Headspace:

    • Insert a long needle connected to an Argon line into the vial, positioning the tip 1 cm above the solid/liquid surface.

    • Flow Argon gently (2-3 psi) for 15-30 seconds to displace air.[1]

    • Tip: If the compound is a liquid, you will see ripples on the surface; stop if it splashes.

  • Seal: Cap tightly with a Teflon-lined (PTFE) cap.[1] Parafilm is insufficient for long-term air exclusion; use electrical tape or shrink bands if storing >1 year.[1]

Phase C: Environmental Control
ParameterRequirementScientific Rationale
Temperature -20°C (Solid) / -80°C (Solution)Arrhenius equation dictates that lower T exponentially slows oxidation kinetics.[1]
Container Amber Glass Prevents UV-induced radical formation (photo-oxidation).[1]
Desiccant Required Diazepanes are hygroscopic; water catalyzes hydrolysis and oxidation. Store vials inside a secondary jar with Drierite/Silica.

Troubleshooting & Diagnostics (FAQ)

Q1: My clear diazepane oil has turned yellow/brown. Is it ruined?

Diagnosis: This is the classic sign of N-oxidation or polymer formation initiated by radical oxidation.[1]

  • Immediate Action: Check LC-MS.

    • If you see a peak at M+16 , you have the N-oxide.

    • If the impurity is <5%, you can purify via short-path distillation (if liquid) or column chromatography (DCM/MeOH/NH₃).[1]

    • Rescue Protocol: If valuable, treat with a mild reducing agent like triphenylphosphine or bis(pinacolato)diboron to reduce the N-oxide back to the amine, though yields vary.

Q2: The NMR shows "extra" peaks that disappear when I add D₂O or acid.

Diagnosis: This is likely a Carbamate adduct (Reaction with CO₂), not oxidation.

  • Verification: Run the NMR. If you see broad peaks that sharpen or shift significantly upon adding a drop of TFA or DCl, it is the carbamate.

  • Solution: The compound is likely fine. The carbamate will decarboxylate (release CO₂) under acidic reaction conditions or heating. No purification is needed if used in acidic media.

Q3: Should I store my diazepane in DMSO or Methanol?

Answer: No.

  • DMSO: is an oxidant itself (Swern oxidation mechanism) and can promote N-oxidation over time.[1]

  • Methanol: Dissolves oxygen efficiently.

  • Best Practice: Store as a dry solid . If a solution is mandatory, use degassed Anhydrous Acetonitrile or DCM stored under Argon at -80°C.[1]

Storage Decision Logic

Use this decision tree to determine the optimal workflow for your specific derivative.

StorageLogic Start New 1,4-Diazepane Derivative IsSalt Is it a Salt? (HCl, TFA, etc.) Start->IsSalt YesSalt Yes IsSalt->YesSalt Stable NoSalt No (Free Base) IsSalt->NoSalt Unstable SolidState Is it Solid? YesSalt->SolidState Convert CRITICAL ACTION: Convert to HCl/Oxalate Salt NoSalt->Convert Recommended StoreOil Store at -80°C Argon Purge Essential NoSalt->StoreOil If Base Required StoreSolid Store at -20°C Amber Vial + Desiccant SolidState->StoreSolid Yes SolidState->StoreOil No (Oil) Convert->StoreSolid

Figure 2: Decision matrix for determining storage conditions based on chemical form.

References

  • Reich, H. J. Storage of unstable compounds and handling of air-sensitive materials. University of Wisconsin-Madison Chemistry.[1] [Link][1]

  • Frontiers in Chemistry. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (Discusses impurity profiles and oxidation byproducts of diazepane precursors). [Link]

Sources

Troubleshooting

Troubleshooting cyclization side reactions in diazepane synthesis

Welcome to the technical support center for diazepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diazepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of diazepane and its derivatives. The following question-and-answer-based guide provides in-depth technical advice, drawing from established literature and practical experience to help you navigate the complexities of diazepane cyclization and optimize your synthetic outcomes.

Section 1: General Troubleshooting of Cyclization Reactions

This section addresses broad issues related to low yields and complex product mixtures, providing a foundational approach to troubleshooting your diazepane synthesis.

FAQ: My diazepane cyclization is consistently low-yielding. What are the fundamental parameters I should investigate first?

Low yields in diazepane cyclization are a common issue that can often be resolved by systematically evaluating and optimizing key reaction parameters. The formation of the seven-membered ring is an entropically disfavored process, making it highly sensitive to reaction conditions.

Core Principles: The cyclization step, often an intramolecular nucleophilic substitution or reductive amination, is in competition with several side reactions. Your primary goal is to create conditions that favor the desired intramolecular reaction over intermolecular side reactions or degradation.

Troubleshooting Workflow:

  • Re-evaluate Your Starting Materials:

    • Purity: Ensure the purity of your linear precursor. Impurities can interfere with the reaction, poison catalysts, or lead to unforeseen side products.

    • Stability: Confirm that your starting material is not degrading under the storage or reaction conditions prior to the cyclization step.

  • Concentration and Reaction Rate:

    • High Dilution: Running the reaction at high dilution (e.g., 0.01-0.05 M) is a classic strategy to favor intramolecular cyclization over intermolecular reactions like dimerization or polymerization. By keeping the molecules of your precursor far apart, you increase the probability that the reactive ends of the same molecule will find each other.

    • Slow Addition: A slow addition of the linear precursor to the reaction mixture, using a syringe pump, can maintain a low effective concentration and further promote intramolecular cyclization.

  • Temperature Optimization:

    • Thermodynamic vs. Kinetic Control: Lower temperatures generally favor the desired, thermodynamically more stable product and can minimize side reactions that have higher activation energies. However, the rate of cyclization might be impractically slow.

    • Systematic Screening: Perform a temperature screen (e.g., from room temperature up to the boiling point of the solvent in 10-20 °C increments) to find the optimal balance between reaction rate and selectivity. For instance, in some diazepam syntheses, increasing the temperature from 40°C to 60°C has been shown to improve the yield significantly.[1]

  • Solvent Effects:

    • Polarity and Solvation: The choice of solvent can influence the conformation of the linear precursor, potentially bringing the reactive groups closer together and facilitating cyclization. Aprotic polar solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are often good starting points.

    • Azeotropic Water Removal: If your cyclization involves the formation of an imine intermediate, the presence of water can be detrimental due to the reversibility of imine formation. Using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water can drive the reaction forward.

Experimental Protocol: Optimizing Reaction Concentration via Slow Addition

  • Set up your reaction vessel with the solvent and any reagents (e.g., catalyst, base) under an inert atmosphere.

  • Dissolve your linear diazepane precursor in the reaction solvent in a separate flask to create a stock solution.

  • Using a syringe pump, add the precursor stock solution to the reaction vessel over a prolonged period (e.g., 4-12 hours).

  • Monitor the reaction progress by TLC or LC-MS to determine the optimal addition rate and overall reaction time.

Section 2: Diagnosing and Mitigating Specific Side Reactions

This section delves into the common side reactions encountered during diazepane synthesis, providing mechanistic insights and targeted troubleshooting strategies.

FAQ: My reaction is producing a significant amount of a high-molecular-weight species, which I suspect is a dimer or polymer. What causes this and how can I minimize it?

The formation of dimers and higher-order polymers is a classic example of an intermolecular side reaction competing with the desired intramolecular cyclization. This is especially prevalent when the rate of the intermolecular reaction is comparable to or faster than the intramolecular cyclization.

Causality: Dimerization occurs when the reactive amine of one molecule attacks the electrophilic carbon (e.g., a carbonyl or an alkyl halide) of another molecule before it can react with the electrophilic site on the same molecule.

Mitigation Strategies:

  • High Dilution: As discussed previously, operating under high dilution is the most effective way to suppress intermolecular reactions.

  • Protecting Groups: Ensure that only the desired nitrogen is available for reaction. If your precursor has multiple amine functionalities, consider using orthogonal protecting groups to selectively deprotect the amine that will participate in the cyclization.[2][3]

  • Structural Modifications: In some cases, introducing bulky substituents near the reactive centers can sterically hinder intermolecular reactions more than the desired intramolecular cyclization.

Visualizing the Competing Pathways:

G cluster_0 Reaction Pathways Linear Precursor Linear Precursor Diazepane (Desired) Diazepane (Desired) Linear Precursor->Diazepane (Desired) Intramolecular Cyclization (Favored at High Dilution) Dimer/Polymer (Side Product) Dimer/Polymer (Side Product) Linear Precursor->Dimer/Polymer (Side Product) Intermolecular Reaction (Favored at High Concentration) G cluster_0 Reductive Amination Optimization Start Linear Amino-Ketone/Aldehyde Imine_Formation Imine/Iminium Ion Formation (Control pH, Remove Water) Start->Imine_Formation Side_Product_1 Reduced Starting Material (Alcohol) Start->Side_Product_1 Non-selective Reducing Agent (e.g., NaBH₄) Reduction Reduction Step Imine_Formation->Reduction Product Desired Diazepane Reduction->Product Selective Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Side_Product_2 Other Reduced Side Products Reduction->Side_Product_2 Harsh Reducing Agent

Caption: Decision workflow for reductive amination.

Section 4: Purification Strategies

Even with an optimized reaction, minor side products are often unavoidable. Effective purification is the final, critical step to obtaining your desired diazepane with high purity.

FAQ: How can I effectively separate my desired diazepane from common side products like dimers or rearranged isomers?

The separation of structurally similar compounds can be challenging. A combination of techniques is often required.

Purification Techniques:

  • Crystallization: This is often the most effective method for obtaining highly pure material.

    • Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions where the desired product has good solubility at high temperature and poor solubility at low temperature, while the impurities remain in solution.

    • Seeding: If you have a small amount of pure material, using a seed crystal can facilitate crystallization.

  • Chromatography:

    • Column Chromatography: Standard silica gel chromatography is a workhorse technique. A careful screening of the eluent system is necessary to achieve good separation.

    • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can provide excellent resolution. This is often used for final purification of small quantities of high-value compounds.

  • Acid-Base Extraction:

    • Exploiting pKa Differences: If your desired diazepane and the side products have different basicities, you may be able to use a liquid-liquid extraction with a buffered aqueous solution to selectively extract one component into the aqueous phase.

Troubleshooting Purification:

  • Co-elution in Chromatography: If products are co-eluting, try a different stationary phase (e.g., alumina instead of silica) or a different solvent system with different selectivities (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system).

  • Oiling Out During Crystallization: If the product "oils out" instead of crystallizing, try using a more dilute solution, cooling more slowly, or adding a co-solvent that reduces the solubility more gradually.

References

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). Molecules. [Link]

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020). ACS Catalysis. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). Molecules. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). RSC Advances. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Current Organic Synthesis. [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. (2023). Organic Letters. [Link]

  • (PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). ResearchGate. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). Molecules. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt. (2024). JOCPR. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Reductive Amination. (n.d.). WordPress. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • BOC Protection and Deprotection. (2019). Hebei Boze Chemical Co., Ltd.. [Link]

Sources

Optimization

Resolving peak tailing in HPLC analysis of 1,4-diazepanes

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in chromatographic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in chromatographic method development: resolving peak tailing for 1,4-diazepanes (homopiperazines) and related cyclic diamines.

This guide is structured to provide researchers and drug development professionals with mechanistic causality, self-validating experimental protocols, and hardware-level solutions to restore peak symmetry and quantitative accuracy.

Mechanistic Causality: The "Why" Behind the Tailing

Q: Why do 1,4-diazepanes exhibit such severe peak tailing compared to standard small molecules? A: The root cause lies in the molecular structure of 1,4-diazepanes interacting with the stationary phase chemistry. 1,4-diazepanes contain two basic secondary or tertiary nitrogen atoms within a seven-membered ring. These nitrogens typically have pKa values ranging from 6.0 to 10.0. In standard acidic or neutral mobile phases (pH 2.0–7.0), these molecules become highly protonated (doubly positively charged).

Simultaneously, traditional silica-based C18 columns contain residual, unbonded silanol groups (Si-OH) on their surface. Free silanols are highly acidic and become ionized (deprotonated to Si-O⁻) at pH > 3.0[1]. The electrostatic attraction between the doubly positively charged 1,4-diazepane and the negatively charged silanols creates a strong, secondary ion-exchange retention mechanism[2]. Because this secondary interaction is kinetically slower and easily overloaded compared to primary hydrophobic partitioning, it results in an asymmetrical elongation of the peak's trailing edge—known as peak tailing[3].

CSH_Mechanism Analyte 1,4-Diazepane (Protonated, +) Traditional Traditional C18 (Deprotonated Silanols, -) Analyte->Traditional CSH CSH Technology (Positive Surface Charge, +) Analyte->CSH Result1 Ion-Exchange Severe Tailing Traditional->Result1 Result2 Electrostatic Repulsion Sharp Peaks CSH->Result2

Mechanism of Charged Surface Hybrid (CSH) columns preventing basic analyte ion-exchange tailing.

Diagnostic Workflows: Isolating the Variable

Q: How can I definitively prove that my tailing is caused by chemical silanol interactions and not a physical system issue (like a column void or dead volume)? A: You must employ a Self-Validating Diagnostic Protocol . Physical issues (like a collapsed column bed or poorly swaged fittings) will distort all peaks, whereas chemical secondary interactions will selectively distort basic analytes while leaving neutral molecules unaffected[4].

Protocol 1: The Self-Validating Peak Symmetry Test

Causality Check: This protocol uses a neutral probe as an internal control to validate the physical integrity of the fluidic path.

  • Prepare the Standard: Create a mixed solution containing your 1,4-diazepane analyte (100 µg/mL) and a neutral, unretained or mildly retained probe (e.g., Toluene or Uracil at 50 µg/mL).

  • Execute the Run: Inject 2 µL of the standard using your current method conditions.

  • Calculate USP Tailing Factor (

    
    ):  Measure the peak width at 5% of the peak height. Calculate 
    
    
    
    , where
    
    
    is the distance from the peak front to the retention time at 5% height.
  • Validate the System:

    • If

      
       (Neutral Probe) > 1.5 : The issue is physical. Stop chemical troubleshooting. Replace the column frit, check for dead volume in PEEK tubing, or replace the voided column.
      
    • If

      
       (Neutral Probe) ≤ 1.2  AND 
      
      
      
      (1,4-Diazepane) > 1.5
      : The physical system is validated as intact. The tailing is definitively chemical (silanol-driven). Proceed to Mobile Phase Optimization.

TroubleshootingFlow Start Observe Peak Tailing (Asymmetry Factor > 1.5) Test Inject Neutral Probe (e.g., Toluene) Start->Test Decision1 Does neutral probe tail? Test->Decision1 Physical Physical Issue: Check dead volume, frits, or column void Decision1->Physical  Yes   Chemical Chemical Issue: Secondary Silanol Interactions Decision1->Chemical  No   Action1 Adjust Mobile Phase: Add TEA or use pH < 3 Chemical->Action1 Action2 Change Column: Use CSH or Base-Deactivated Chemical->Action2

Diagnostic workflow to differentiate between physical system issues and chemical silanol interactions.

Mobile Phase Optimization: Chemical Masking & Ion-Pairing

Q: If I cannot change my standard C18 column, how can I adjust the mobile phase to force symmetrical elution of 1,4-diazepanes? A: You must either suppress the ionization of the silanols, neutralize the analyte, or introduce a competitor. Reducing the mobile phase pH to < 3.0 neutralizes acidic silanols, significantly reducing their ability to interact with amines[4]. Alternatively, adding a competing amine like Triethylamine (TEA) masks the active sites[3].

Table 1: Quantitative Comparison of Mobile Phase Strategies for Basic Cyclic Diamines

Mobile Phase StrategyAdditive / BufferTypical ConcentrationTarget pHLC-MS Compatible?Tailing Reduction Mechanism
Low pH Suppression Formic Acid (FA)0.1% - 0.2% (v/v)~2.7Yes Protonates silanols (Si-OH), reducing their ion-exchange capacity.
Ion-Pairing Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)~2.0No (Suppresses Signal)Forms a neutral hydrophobic ion-pair with basic nitrogens; fully suppresses silanols[2].
Competing Base Triethylamine (TEA)10 mM6.0 - 7.0No (Fouls Source)Competitively binds to acidic silanol sites, masking them from 1,4-diazepanes[3].
High pH Neutralization Ammonium Bicarbonate10 mM~10.0Yes Deprotonates the basic amines, eliminating their positive charge (Requires high-pH column)[2].
Protocol 2: Self-Validating Silanol Masking via TEA Addition (UV-Detection Only)

Causality Check: This protocol proves that active silanols were the failure point by saturating them with a sacrificial base.

  • Baseline Measurement: Inject the 1,4-diazepane sample using your standard mobile phase (e.g., Water/Acetonitrile). Record the baseline

    
    .
    
  • Buffer Preparation: Measure exactly 1.4 mL of high-purity Triethylamine (TEA) and add it to 1.0 L of HPLC-grade water to create a ~10 mM solution[3].

  • pH Adjustment: TEA will drive the pH highly basic. Titrate dropwise with concentrated Phosphoric acid until the pH stabilizes at exactly 7.0. Filter through a 0.2 µm membrane.

  • Column Saturation: Flush the C18 column with at least 20 column volumes (CV) of the new TEA-buffered mobile phase. Note: TEA requires extensive equilibration to fully coat the silica surface.

  • Validation Injection: Re-inject the 1,4-diazepane sample. If

    
     drops from >2.0 to <1.2, you have successfully validated that unshielded silanols were the root cause of the tailing.
    

Advanced Column Technologies: Hardware-Level Solutions

Q: Mobile phase additives like TEA and TFA ruin my LC-MS sensitivity. How can I achieve sharp peaks for 1,4-diazepanes using only MS-friendly solvents like 0.1% Formic Acid? A: You must upgrade the stationary phase chemistry to a system designed to repel basic compounds or one that can withstand extreme pH levels.

  • Charged Surface Hybrid (CSH) Technology: Standard C18 columns rely heavily on TFA to block cation exchange. CSH columns (e.g., Waters ACQUITY CSH) are engineered with a low-level positive surface charge. At acidic pH (using 0.1% Formic Acid), the surface of the column is positively charged, which electrostatically repels the doubly protonated 1,4-diazepane[2]. This yields sharp peaks and high mass-loading capacity without the need for ion-pairing agents.

  • High-pH Stable Hybrid Particles: If you elevate the mobile phase pH to ~10.0 (using Ammonium Bicarbonate or Ammonium Hydroxide), you can deprotonate the 1,4-diazepane, rendering it neutral and immune to silanol interactions[2]. However, standard silica dissolves at pH > 8.0. You must use hybridized particle surfaces (e.g., Agilent Poroshell 120 HPH-C18 or Waters BEH) which feature double endcapping and ethylene-bridged structures designed to withstand high pH environments[2],[5].

References

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122". Waters Knowledge Base.[Link]

  • Phenomenex. "What Causes Peak Tailing in HPLC? / How to Reduce Peak Tailing in HPLC?". Phenomenex Technical Articles.[Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting". Agilent Support Resources.[Link]

  • Agilent Technologies. "Peak Tailing / Factors Affecting Peak Shape". Agilent Educational Materials / Scribd Archive.[Link]

  • Agilent Technologies. "Why it matters and how to get good peak shape". Agilent InfinityLab Poroshell Documentation.[Link]

Sources

Troubleshooting

Technical Support Center: Diazepane-Piperidine Coupling Optimization

Welcome to the Advanced Synthesis Support Hub. Coupling bulky secondary amines like diazepane with sterically hindered ketones (e.g., piperidone derivatives) via reductive amination is a notoriously difficult transformat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Coupling bulky secondary amines like diazepane with sterically hindered ketones (e.g., piperidone derivatives) via reductive amination is a notoriously difficult transformation in medicinal chemistry. This guide is designed to help researchers troubleshoot sluggish kinetics, poor chemoselectivity, and scale-up limitations by transitioning away from standard reducing agents toward high-efficiency alternatives.

Diagnostic Matrix: Why is my coupling failing?

Before deploying alternative reagents, it is critical to diagnose the root cause of the failure.

Q: Why does standard Sodium Triacetoxyborohydride (STAB) fail to couple my diazepane and piperidone substrates? A: The failure is driven by steric repulsion . STAB [NaBH(OAc)₃] is a massive reducing agent; its three acetate groups create a significant steric shield around the central boron atom. When a bulky diazepane reacts with a piperidone, the resulting iminium ion is highly congested. STAB physically struggles to approach the electrophilic carbon of this hindered iminium, leading to stalled reactions or competing direct reduction of the ketone to an alcohol.

Q: I switched to Sodium Cyanoborohydride (NaBH₃CN), and the yield improved, but my safety department flagged the protocol. Why? A: NaBH₃CN is much smaller than STAB, allowing it to penetrate the steric bulk of the diazepane-piperidine iminium intermediate. However, under the acidic conditions required for iminium formation (pH 4–6), NaBH₃CN can hydrolyze to release highly toxic hydrogen cyanide (HCN) gas[1]. Furthermore, cyanide byproducts complicate downstream purification and waste disposal, making it unviable for kilogram-scale API synthesis.

Q: What are the most reliable, scalable alternatives for this specific coupling? A: Based on recent process chemistry advancements, the three most robust alternatives are:

  • 2-Picoline Borane (pic-BH₃): A highly stable, non-toxic drop-in replacement for NaBH₃CN with excellent kinetics for bulky substrates[1].

  • PMHS + SnCl₂ (or Zn(OAc)₂): A Lewis acid-catalyzed system utilizing Polymethylhydrosiloxane (PMHS), which delivers a small, highly reactive hydride equivalent[2].

  • Imine Reductases (IREDs): A biocatalytic approach that guarantees perfect enantioselectivity for chiral diazepane derivatives[3].

Workflow: Selecting the Right Reducing Agent

G Start Evaluate Diazepane-Piperidine Coupling Constraints Steric High Steric Hindrance (Bulky Iminium)? Start->Steric Tox Toxicity / Scale-up Concerns? Steric->Tox No PMHS Use PMHS + SnCl2 (Small Hydride, Lewis Acid) Steric->PMHS Yes Enzyme Enantioselective Requirement? Tox->Enzyme No PicBH3 Use 2-Picoline Borane (Low Toxicity, Good Kinetics) Tox->PicBH3 Yes IRED Use Imine Reductase (IRED) (Biocatalytic, Green) Enzyme->IRED Yes STAB Standard STAB / NaBH3CN (Baseline) Enzyme->STAB No

Caption: Decision matrix for selecting alternative reducing agents in bulky amine couplings.

Quantitative Data: Reducing Agent Comparison

When optimizing the coupling of a piperidone with a diazepane, use the following empirical data to select your reagent system.

Reducing Agent SystemSteric ToleranceChemoselectivity (Imine vs Ketone)Toxicity ProfileScalabilityCost Efficiency
NaBH(OAc)₃ (STAB) LowHighLowHighHigh
NaBH₃CN HighHighExtreme (HCN gas)LowModerate
2-Picoline Borane HighVery HighLowVery HighModerate
PMHS + SnCl₂ Very HighModerateLowVery HighVery High
IREDs (Biocatalysis) ModeratePerfectNon-toxicModerateLow

Troubleshooting & Protocol Vault

To ensure scientific integrity, every protocol provided here is designed as a self-validating system . Do not proceed to subsequent steps without passing the defined analytical checkpoints.

Protocol A: 2-Picoline Borane-Mediated Coupling

Best for: Replacing NaBH₃CN in late-stage functionalization without altering the solvent system. Causality: 2-Picoline borane is sterically compact and highly stable in protic solvents. Unlike NaBH₄, it will not rapidly reduce the unreacted piperidone, allowing the thermodynamically unfavored bulky iminium to form and be trapped sequentially[1].

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve the piperidone derivative (1.0 eq) and the diazepane derivative (1.2 eq) in methanol (0.5 M). Add glacial acetic acid (10 mol%) to adjust the pH to ~5.0.

  • Validation Checkpoint 1 (LC-MS): Stir at 40 °C for 2–4 hours. Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Do not proceed until the ketone mass[M+H]+ is <5% and the iminium/enamine mass dominates. Adding the reductant too early causes irreversible ketone reduction.

  • Reduction: Cool the reaction to 0 °C. Add 2-picoline borane (1.5 eq) in a single portion.

  • Validation Checkpoint 2 (LC-MS): Stir at room temperature for 12 hours. The LC-MS should show a +2 Da mass shift from the iminium intermediate, confirming successful hydride transfer.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: PMHS / SnCl₂ Chemoselective Reductive Amination

Best for: Extremely hindered substrates where even 2-picoline borane is too slow. Causality: Polymethylhydrosiloxane (PMHS) is a cheap, inert polymer. It requires activation. SnCl₂ acts as a dual-purpose Lewis acid: it coordinates to the carbonyl oxygen (accelerating iminium formation) and simultaneously hyper-coordinates to the silicon atom in PMHS, creating a highly reactive, unhindered hydride donor species capable of attacking the most congested centers[2].

Step-by-Step Methodology:

  • Lewis Acid Activation: To a stirred solution of SnCl₂·2H₂O (20 mol%) in MeOH (0.5 M), add the piperidone (1.0 eq) and the diazepane (1.2 eq).

  • Validation Checkpoint 1 (Visual/TLC): Stir for 30 minutes at room temperature. The solution should become homogeneous. TLC should indicate the consumption of the starting amine.

  • Hydride Delivery: Add PMHS (3.0 eq of Si-H) dropwise over 10 minutes.

  • Validation Checkpoint 2 (Thermal): Monitor for a mild exotherm. If no exotherm is observed, the SnCl₂ may be deactivated (ensure anhydrous handling of the catalyst prior to use). Stir for 6 hours.

  • Workup: Quench with 1M NaOH to break the siloxane polymer network. Filter through a pad of Celite to remove tin salts. Extract the filtrate with dichloromethane, dry, and concentrate.

Protocol C: Biocatalytic Coupling via Imine Reductases (IREDs)

Best for: Synthesizing chiral diazepane-piperidine derivatives (e.g., asymmetric drug scaffolds). Causality: Chemical reduction of a chiral diazepane-piperidine iminium often yields a 1:1 mixture of diastereomers due to a lack of facial bias. IREDs utilize a pre-organized active site that binds the iminium in a locked conformation, transferring a hydride from the NADPH cofactor exclusively to one face, yielding >99% enantiomeric excess (ee)[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM NADP+, 50 mM D-glucose, and 10 U/mL Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Validation Checkpoint 1 (pH & Cofactor): Verify the pH is exactly 7.5. IREDs will denature rapidly at pH < 6.5 or > 8.5.

  • Enzymatic Coupling: Add the piperidone (50 mM) and diazepane (100 mM) to the buffer. Add the engineered IRED enzyme (2 mg/mL cell-free extract). Incubate at 30 °C with gentle shaking (150 rpm) for 24 hours.

  • Validation Checkpoint 2 (Chiral HPLC): Extract a 100 µL sample with MTBE, evaporate, and dissolve in hexane/IPA. Run on a chiral stationary phase HPLC to confirm >99% ee before bulk extraction.

  • Workup: Adjust the bulk reaction pH to 10 with 1M NaOH to deprotonate the product amine. Extract with MTBE (3x), dry, and concentrate.

References

  • Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2·2H2O/PMHS/MeOH Journal of Organic Chemistry / PubMed URL:[Link]

  • A practical catalytic reductive amination of carboxylic acids Chemical Science / RSC Publishing URL:[Link]

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination ACS Catalysis / ResearchGate URL:[Link]

  • 2-Picoline-Borane: A Non-toxic Reducing Agent for Oligosaccharide Labeling by Reductive Amination ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of 1,4-Diazepane

Status: Operational Operator: Senior Application Scientist Topic: Regiocontrol in Homopiperazine (1,4-Diazepane) Scaffolds Ticket ID: CHEM-SUP-8821 Executive Summary The 1,4-diazepane (homopiperazine) scaffold presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Regiocontrol in Homopiperazine (1,4-Diazepane) Scaffolds Ticket ID: CHEM-SUP-8821

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold presents a classic challenge in medicinal chemistry: symmetry breaking . Unlike its 6-membered cousin piperazine, the 7-membered ring introduces unique conformational flexibility and steric nuances.

This guide addresses the three most common support tickets we receive:

  • The Statistical Trap: How to mono-functionalize unsubstituted 1,4-diazepane without generating bis-products.

  • The Steric Puzzle: How to differentiate N1 vs. N4 in substituted rings (e.g., 2-methyl or 6-methyl derivatives).

  • The Electronic Solution: Using oxidation states (lactams) to force regioselectivity.

Module 1: Troubleshooting & FAQs

Case 1: Mono-protection of Unsubstituted 1,4-Diazepane

User Issue: "I added 1 equivalent of Boc-anhydride to 1,4-diazepane, but I got a mixture of starting material (33%), mono-Boc (33%), and bis-Boc (33%). How do I get high yields of the mono-Boc amine?"

Diagnosis: You are fighting statistics. Since N1 and N4 are chemically identical and the reaction rates for the first and second additions are similar (


), a 1:1 stoichiometric addition inevitably follows a statistical distribution.

The Solution: The "pH-Biased" Protocol You must exploit the basicity difference between the free amine and the mono-protonated salt. By lowering the pH, you can statistically favor the existence of the mono-cation, which protects one nitrogen (via protonation) while leaving the other free for reaction.

  • Mechanism:

    
     of 1,4-diazepane is ~10.5; 
    
    
    
    is ~6.9. By adjusting pH to ~8.5, the majority of molecules exist as mono-cations. The protonated nitrogen is non-nucleophilic.

Step-by-Step Fix:

  • Dissolve 1,4-diazepane in water/dioxane (1:1).

  • Adjust pH to 8.5–9.0 using dilute HCl.

  • Add

    
     (1.0 equiv) dropwise.
    
  • The electrophile reacts only with the unprotonated nitrogen.

  • Validation: This method typically boosts mono-selectivity from ~35% to >85%.

Reference: This logic is adapted from standard polyamine differentiation protocols used for piperazine and ethylenediamine [1].

Case 2: Regioselectivity in Substituted Diazepanes

User Issue: "I have 2-methyl-1,4-diazepane. I need to alkylate N4 selectively. Is this possible directly?"

Diagnosis: Yes, this is a Steric Control scenario.

  • N1 Environment: Adjacent to the C2-methyl group.[1] The steric bulk hinders nucleophilic attack.

  • N4 Environment: Remote from the methyl group. It behaves like a standard secondary amine.

The Solution: Kinetic Control Perform the alkylation at low temperature (-78°C to 0°C) using a limiting amount of electrophile (0.9 equiv). The less hindered N4 will react significantly faster (


).

Visual Logic:

RegioControl cluster_0 Substrate Analysis cluster_1 Steric Environment cluster_2 Strategy S1 2-Methyl-1,4-diazepane E1 N1: Sterically Hindered N4: Accessible S1->E1 S2 6-Methyl-1,4-diazepane E2 N1 & N4: Equally Accessible S2->E2 R1 Direct Alkylation (Favors N4) E1->R1 Kinetic Control R2 De Novo Synthesis (Lactam Route) E2->R2 Electronic Control

Figure 1: Decision tree for selecting a functionalization strategy based on substituent position.

Case 3: The "Remote" Substituent Problem (C6 Substitution)

User Issue: "I have 6-methyl-1,4-diazepane. Direct alkylation gives me a 50:50 mixture of N1 and N4 products. Why?"

Diagnosis: The C6 position is the "symmetry plane" equivalent in the folded conformer. It is equidistant from N1 and N4. Steric differentiation is negligible. You cannot solve this by optimizing reaction conditions.

The Solution: The "Lactam" (Reductive) Strategy Do not start with the diazepane. Start with a precursor that locks the symmetry electronically.

  • Synthesize 6-methyl-1,4-diazepan-5-one.

    • In this molecule, N1 is an amine (nucleophilic).

    • N4 is an amide (non-nucleophilic).

  • Functionalize N1: React with your electrophile (R-X). Only N1 reacts.

  • Reduce: Treat with

    
     or 
    
    
    
    to reduce the C5 carbonyl to a methylene.
  • Result: You now have N1-R-6-methyl-1,4-diazepane with 100% regiocontrol.

Module 2: Advanced Protocols

Protocol A: Selective N-Arylation (Buchwald-Hartwig)

For coupling a 1,4-diazepane to an aryl halide.

Context: Palladium catalysis can be tricky with diamines due to catalyst poisoning (chelation).

Optimized Conditions:

Parameter Recommendation Rationale

| Pd Source |


 or Pd(OAc)2 | Standard precursors. |
| Ligand  | RuPhos  or BrettPhos  | Bulky, electron-rich phosphines prevent bis-coordination of the diazepane to the Pd center [2]. |
| Base  | 

or

| Strong base facilitates the amine deprotonation. | | Stoichiometry | 1.2 equiv Diazepane : 1.0 equiv Ar-X | Slight excess of amine ensures mono-arylation. |

Step-by-Step:

  • Charge flask with

    
     (2 mol%) and RuPhos (4 mol%).
    
  • Add Aryl Bromide (1.0 mmol) and toluene (anhydrous). Stir 5 min to form active catalyst.

  • Add 1,4-diazepane (1.2 mmol) and

    
     (1.5 mmol).
    
  • Heat to 80–100°C under Argon.

  • Note: If using unsubstituted diazepane, use 3.0 equivalents to ensure mono-arylation, then wash away excess water-soluble diamine during workup.

Protocol B: The "Lactam Route" for Absolute Regiocontrol

For synthesizing N1-substituted-6-functionalized diazepanes.

Workflow Visualization:

LactamRoute Start Diamine Precursor (e.g., N-Boc-ethylenediamine) Step1 Acrylate Addition (Michael Addition) Start->Step1 Inter1 Linear Intermediate Step1->Inter1 Step2 Cyclization (Deprotect & Close) Inter1->Step2 Lactam 1,4-Diazepan-5-one (N1=Amine, N4=Amide) Step2->Lactam Step3 Functionalize N1 (R-X, Base) Lactam->Step3 Prod1 N1-Substituted Lactam Step3->Prod1 Step4 Reduction (LiAlH4) Prod1->Step4 Final Regiopure 1,4-Diazepane Step4->Final

Figure 2: The "Lactam Route" workflow.[1] By establishing the amide bond (Step 2), we electronically mask N4, allowing exclusive reaction at N1 (Step 3) before restoring the amine (Step 4).

Experimental Detail (Step 4 - Reduction):

  • Dissolve N1-substituted-1,4-diazepan-5-one in anhydrous THF (0.1 M).

  • Cool to 0°C.

  • Add

    
     (2.5 equiv) pellets slowly (exothermic!).
    
  • Reflux for 4–16 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is grams of LAH used.
  • Filter the white precipitate. The filtrate contains your pure amine.

References

  • BenchChem. "Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries." BenchChem Technical Notes. Link (Accessed via Search Snippet 1.4).

  • Purdue University. "High-Throughput Experimentation of the Buchwald-Hartwig Amination." Purdue Theses & Dissertations. Link (Accessed via Search Snippet 1.3).

  • National Institutes of Health (NIH). "Synthesis of Substituted 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling." PubMed Central. Link (Accessed via Search Snippet 1.5).

  • Royal Society of Chemistry. "Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines."[2] MedChemComm. Link (Accessed via Search Snippet 1.1).

For further assistance with custom synthesis of diazepane scaffolds, please contact the core facility.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H-NMR Spectral Analysis of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Reso...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR) spectroscopy, stands as a cornerstone analytical technique for this purpose, offering unparalleled insights into molecular architecture.[1] This guide provides an in-depth analysis of the ¹H-NMR spectrum of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane, a molecule of interest in medicinal chemistry due to its composite heterocyclic structure.

Given the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed, predicted ¹H-NMR spectrum. This prediction is grounded in the established chemical shifts and coupling constants of its constituent fragments: the N-methyl group, the piperidine ring, and the 1,4-diazepane ring. To provide a robust comparative framework, we will contrast the predicted spectrum with the experimental ¹H-NMR data of three commercially available, structurally related compounds: N-methylpiperidine, 1,4-dimethylpiperazine, and homopiperazine (1,4-diazepane). This comparative approach will highlight the key spectral signatures and aid researchers in the identification and characterization of similar complex molecules.

The Structural Landscape: Predicting the ¹H-NMR Spectrum of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

The structure of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane incorporates three key fragments that will dictate its ¹H-NMR spectrum. The interpretation of an NMR spectrum relies on analyzing the chemical shift, integration, and signal splitting (multiplicity) of each proton signal.[2]

Molecular Structure of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

Caption: Structure of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane.

Based on established chemical shift ranges for similar structural motifs, we can predict the following ¹H-NMR spectrum:

Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
N-CH₃ (diazepane) 2.2 - 2.4Singlet (s)3HThe N-methyl group typically appears as a singlet in this region.[3]
Diazepane Ring Protons 2.5 - 3.0Multiplets (m)10HProtons on the seven-membered diazepane ring will exhibit complex and overlapping multiplets due to their various chemical environments and coupling.[3]
Piperidine Ring Protons (α to NH) 2.8 - 3.2Multiplets (m)4HProtons adjacent to the nitrogen in the piperidine ring are deshielded.
Piperidine Ring Protons (β, γ to NH) 1.4 - 1.8Multiplets (m)4HThese protons are in a more shielded, aliphatic environment.
CH (piperidine methine) 1.5 - 2.0Multiplet (m)1HThis proton is expected to be a complex multiplet due to coupling with adjacent methylene protons.
CH₂ (methylene bridge) 2.3 - 2.6Doublet (d)2HThe methylene bridge protons are adjacent to the piperidine methine and will likely appear as a doublet.
NH (piperidine) 1.0 - 2.0 (broad)Singlet (s, broad)1HThe NH proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Comparative ¹H-NMR Analysis: Learning from Simpler Analogs

To contextualize our prediction, we will now compare it with the experimental ¹H-NMR data of three related, but simpler, molecules. This comparison will help to validate our predicted chemical shifts and provide a practical guide for identifying the key structural motifs in a complex spectrum.

Comparator 1: N-Methylpiperidine

This molecule provides a clean reference for the signals of an N-methylated piperidine ring.

¹H-NMR Data for N-Methylpiperidine (in CDCl₃) [3]

Proton Environment Experimental Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃~2.23Singlet (s)3H
Piperidine Ring Protons (α to N)~2.33Multiplet (m)4H
Piperidine Ring Protons (β, γ to N)1.41 - 1.59Multiplet (m)6H

The experimental data for N-methylpiperidine aligns well with our predictions for the piperidine and N-methyl moieties in our target molecule, lending confidence to our assignments.

Comparator 2: 1,4-Dimethylpiperazine

This symmetrical molecule offers a clear view of the proton signals in a six-membered diamine ring with N-methylation.

¹H-NMR Data for 1,4-Dimethylpiperazine (in CDCl₃)

Proton Environment Experimental Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃~2.28Singlet (s)6H
Piperazine Ring Protons~2.44Singlet (s)8H

Due to the rapid chair-flipping and symmetry of the molecule, the piperazine ring protons appear as a single sharp singlet. This contrasts with the expected complexity of the less symmetrical and larger diazepane ring in our target molecule.

Comparator 3: Homopiperazine (1,4-Diazepane)

This is the parent 1,4-diazepane ring and provides the most direct comparison for the seven-membered heterocyclic portion of our target molecule.

¹H-NMR Data for Homopiperazine (in CDCl₃) [4]

Proton Environment Experimental Chemical Shift (δ, ppm) Multiplicity Integration
NH~1.8 (broad)Singlet (s, broad)2H
Diazepane Ring Protons (C2, C3, C5, C7)~2.8 - 3.0Multiplets (m)8H
Diazepane Ring Protons (C6)~1.7Multiplet (m)2H

The diazepane ring protons of homopiperazine exhibit distinct signals, with those adjacent to the nitrogen atoms appearing at a lower field (more deshielded) compared to the C6 protons. This is consistent with our prediction for the diazepane portion of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane.

Synthesizing the Data: A Holistic View

By combining the insights from the predicted spectrum and the experimental data of our comparators, we can build a comprehensive picture of what to expect in the ¹H-NMR spectrum of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane. The key differentiating features will be the complex multiplet region of the diazepane ring, the distinct signals of the piperidine ring, the characteristic singlet of the N-methyl group, and the doublet of the methylene bridge.

Experimental Protocol for ¹H-NMR Spectrum Acquisition

For researchers aiming to acquire an experimental ¹H-NMR spectrum of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane or similar compounds, the following protocol provides a standardized approach.

Workflow for ¹H-NMR Sample Preparation and Data Acquisition

A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: A generalized workflow for acquiring and analyzing a ¹H-NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which results in sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H-NMR spectrum, 8 to 16 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline correct the spectrum to obtain a flat baseline.

    • Integrate the peaks to determine the relative number of protons for each signal.

  • Spectral Analysis:

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons in the molecule.

    • Compare the experimental spectrum with the predicted spectrum and data from analogous compounds to confirm the structure.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H-NMR spectrum of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane. By dissecting the molecule into its constituent fragments and comparing them to known, simpler analogs, we have constructed a detailed and scientifically grounded prediction of its spectral features. This comparative approach not only aids in the structural verification of the target molecule but also serves as a valuable educational tool for researchers working with complex heterocyclic systems. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR data, which is the ultimate arbiter in structural elucidation. As with any predictive method, experimental verification remains the gold standard, and it is our hope that this guide will facilitate and enrich that process.

References

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Fiveable. N-methyl groups Definition - Organic Chemistry Key Term. [Link]

  • Save My Exams. Proton (1H) NMR Spectroscopy - A Level Chemistry. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Maricopa Open Digital Press. 36. ¹H NMR Spectra and Interpretation (Part II). [Link]

  • H NMR Spectroscopy. [Link]

  • Boston University. Basic NMR Concepts. [Link]

  • PubChem. 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. [Link]

  • OrganicChemGuide. 12.04 1H NMR Chemical Shifts. [Link]

  • Hilaris Publisher. Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • MDPI. Homopiperazine (Hexahydro-1,4-diazepine). [Link]

  • PubChem. 1,4-Dimethylpiperazine. [Link]

  • PubChem. N-Methylpiperidine. [Link]

  • NIST WebBook. Homopiperazine. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • Wikipedia. Proton nuclear magnetic resonance. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane (C₁₂H₂₅N₃), a pharmacophore motif frequently utilized in GPCR ligand design (e.g., Histamine H3 antagonists).[1]

We compare this 7-membered diazepane scaffold against its 6-membered piperazine analog (1-Methyl-4-(piperidin-4-ylmethyl)piperazine).[1] While both scaffolds share similar ionization efficiencies, the diazepane ring exhibits distinct "ring-breathing" fragmentation pathways (loss of C₂H₄) absent in the rigid piperazine counterparts. This distinction is critical for metabolite identification and structural verification in drug development.[1]

Compound Profile & Structural Context[1][2][3][4][5][6][7]

  • Compound: 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane[1]

  • Formula: C₁₂H₂₅N₃[1]

  • Monoisotopic Mass: 211.20 g/mol [1]

  • Precursor Ion [M+H]⁺: m/z 212.21

  • Structural Core: A homopiperazine (diazepane) ring linked via a methylene bridge to a piperidine ring.[1]

Significance in Drug Discovery

The 1,4-diazepane moiety is often selected over piperazine to modulate lipophilicity and conformational flexibility.[1] However, this flexibility introduces specific MS/MS instability that researchers must account for during quantitative method development (MRM transitions).[1]

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible fragmentation data, the following ESI-MS/MS protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the yield of diagnostic product ions.[1]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade) to obtain 1 mg/mL.

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

    • Why: Formic acid ensures full protonation of the tertiary amines, maximizing [M+H]⁺ abundance.

Mass Spectrometry Parameters (ESI+)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1][2]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][3][2][4][5]

  • Spray Voltage: 3.5 kV (Soft enough to prevent in-source fragmentation of the diazepane ring).

  • Collision Gas: Argon or Nitrogen (1.5 mTorr).[1]

  • Collision Energy (CE): Ramp 15–45 eV to capture both labile linker cleavages and stable ring contractions.[1]

Fragmentation Pathway Analysis

The fragmentation of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane is driven by charge localization on the basic nitrogen atoms.[1] The pathway bifurcates into Linker Cleavage (primary) and Ring Contraction (secondary).

Primary Pathway: Linker Cleavage (Low Energy)

The weakest bond is the C-N bond connecting the diazepane ring to the methylene bridge.

  • Precursor: m/z 212

  • Product A (m/z 115): [1-Methyl-1,4-diazepane + H]⁺.[1] Charge retention on the diazepane ring.

  • Product B (m/z 98): [Piperidin-4-ylmethyl]⁺.[1] Charge retention on the piperidine moiety.

Secondary Pathway: Diazepane Ring Contraction (High Energy)

Unlike the piperazine ring, the 7-membered diazepane ring is prone to expelling an ethylene bridge (-CH₂CH₂-) under higher collision energies.[1]

  • Precursor: m/z 115 (Diazepane fragment)

  • Transition: Loss of C₂H₄ (28 Da) from the ethylenediamine bridge.

  • Diagnostic Ion (m/z 87): Formation of a stable imidazolidine-like cation.[1]

Visualization of Signaling Pathways

The following diagram illustrates the hierarchical fragmentation, distinguishing between the diazepane-specific pathways and general linker cleavages.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 212 Frag_Diazepane Fragment A (N-Methyl-Diazepane) m/z 115 Precursor->Frag_Diazepane Linker Cleavage (C-N Bond) Frag_Piperidine Fragment B (Piperidin-4-ylmethyl) m/z 98 Precursor->Frag_Piperidine Charge Remote Frag Frag_RingContract Ring Contraction (Loss of C2H4) m/z 87 Frag_Diazepane->Frag_RingContract CID High Energy (-28 Da) Frag_Immonium Immonium Ion (Piperidine Ring Open) m/z 70 Frag_Piperidine->Frag_Immonium RDA / Ring Opening

Caption: Hierarchical fragmentation of the [M+H]+ ion. Blue path indicates the primary diagnostic transition used for quantification.

Comparative Analysis: Diazepane vs. Piperazine Scaffolds

When selecting a scaffold for drug design, the MS behavior dictates the limit of detection (LOD) and metabolite tracking capability.

FeatureDiazepane Scaffold (7-Membered)Piperazine Scaffold (6-Membered)Implication for Research
Primary Ion m/z 115 (N-Me-Diazepane)m/z 101 (N-Me-Piperazine)Distinct masses allow simultaneous tracking of both analogs in mixtures.[1]
Ring Stability Moderate: Prone to C₂H₄ loss (m/z 115 → 87).[1]High: Rigid ring resists contraction; fragmentation is substituent-driven.[1]Diazepane requires softer collision energies for precursor survival.[1]
Background Noise Lower chemical noise in lower mass range due to unique m/z 115.[1]m/z 101 is a common background ion in biological matrices.[1]Diazepane offers superior S/N ratio in complex biofluids.[1]
Isomeric Differentiation Can distinguish from homopiperazine isomers via C₂H₄ loss pattern.[1]Harder to distinguish from other C₆H₁₂N₂ isomers.[1]Diazepane provides higher structural specificity in metabolomics.[1]
Technical Insight for Method Development

For Quantitative Assays (MRM):

  • Diazepane Target: Use transition m/z 212 → 115 (Quantifier) and m/z 212 → 87 (Qualifier).

  • Piperazine Target: Use transition m/z 198 → 101 (Quantifier).

  • Note: The m/z 87 ion is highly specific to the ethylenediamine bridge in diazepane, making it a "fingerprint" fragment that confirms the 7-membered ring structure [1, 2].

References

  • National Institutes of Health (NIH). (2018).[1] Mass spectrometry for characterization of homologous piperidine alkaloids and their activity. PubMed.[1][4] Retrieved from [Link]

  • ResearchGate. (2020).[1] Gas-phase fragmentation study of 1,4-benzodiazepine derivatives using electrospray ionization. Retrieved from [Link]

Sources

Validation

Technical Guide: Validating Purity of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane via LC-MS

Executive Summary: The Analytical Challenge Validating the purity of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane presents a specific set of chromatographic challenges that render standard HPLC-UV workflows insufficie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Validating the purity of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane presents a specific set of chromatographic challenges that render standard HPLC-UV workflows insufficient. This molecule is a polybasic, hydrophilic amine lacking a strong UV chromophore. Its three nitrogen centers (two tertiary, one secondary) create high polarity (low logP) and significant secondary interaction potential with residual silanols on stationary phases.

This guide details a robust LC-MS/MS methodology utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or High-pH Reversed-Phase (RP) strategies. Unlike traditional methods, this protocol ensures retention of the polar analyte, separation from process-related impurities, and highly specific detection without derivatization.

Comparative Analysis: Why LC-MS?

The following table contrasts the performance of LC-MS against legacy alternatives for this specific polyamine class.

Table 1: Analytical Performance Comparison

FeatureLC-MS (Recommended) HPLC-UV GC-MS
Detection Principle Mass-to-charge (m/z) ionizationUV Absorbance (200-220 nm)Electron Impact (EI) ionization
Suitability for Analyte Excellent. High sensitivity for basic amines (ESI+).Poor. Molecule lacks conjugated

-systems; requires end-wavelength detection (205 nm), leading to baseline noise.
Moderate. Requires derivatization (e.g., TMS, TFA) to mask polar NH groups and improve volatility.
Selectivity High. Mass resolution distinguishes impurities co-eluting in time.Low. Solvent fronts and non-chromophoric impurities are invisible; universal response at low

causes interference.
High , but thermal degradation of the diazepane ring is a risk in the injector port.
Limit of Quantitation ng/mL to pg/mL range

g/mL range (sensitivity limited by noise)
ng/mL (dependent on derivatization efficiency)

Method Development Strategy

Column Selection: The "Retention" Problem

Standard C18 columns at acidic pH will fail to retain this analyte, causing it to elute in the void volume (


) where ion suppression is highest.
  • Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or High-pH C18 .

  • HILIC Mode: Uses a polar stationary phase (e.g., Amide or Bare Silica) with a high-organic mobile phase. The polar water layer on the silica surface retains the hydrophilic amine.

  • High-pH RP Mode: Using a hybrid-silica C18 column resistant to pH 10-11 allows the amine to exist in its neutral (uncharged) state, significantly increasing hydrophobic retention.

Impurity Profiling Logic

The synthesis likely involves a reductive amination between 1-methyl-1,4-diazepane and a piperidine-4-carboxaldehyde derivative. The analytical method must resolve the target from specific process impurities.

Table 2: Key Impurity Targets

Impurity TypeLikely Structure/Originm/z Shift (approx)
Starting Material A 1-Methyl-1,4-diazepane (Unreacted)

Starting Material B Piperidine-4-carboxaldehyde (Unreacted)

Reduction By-product Piperidin-4-ylmethanol (Aldehyde reduction)Low mass
Dimer Impurity Reaction of product with excess aldehyde

N-Oxide Oxidation of tertiary amine (Degradant)

Experimental Protocols

Sample Preparation[1][2][3]
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (v/v) with 0.1% Formic Acid.

  • Filtration: 0.22

    
    m PTFE filter (Nylon filters may bind the amine).
    
  • Final Concentration: Dilute to 1

    
    g/mL for purity scanning; 100 ng/mL for quantitation.
    
LC-MS Methodology (HILIC Approach)

This protocol uses HILIC to ensure retention and superior peak shape for basic amines.

  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: Waters BEH Amide or phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) Event
0.0 5 95 Initial Hold
1.0 5 95 Injection
8.0 50 50 Gradient Ramp
10.0 50 50 Flush
10.1 5 95 Re-equilibration

| 13.0 | 5 | 95 | End |

Mass Spectrometry Parameters[4]
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimize for parent ion survival).

  • Scan Range: m/z 50 – 600 (Full Scan for purity).

  • Key Transition (Quant): m/z

    
     (Cleavage of diazepane ring).
    

Visualizations

Diagram 1: Analytical Workflow (Signal Processing)

This diagram illustrates the "Signaling Pathway" of the analytical data, from physical sample to digital purity validation.

AnalyticalWorkflow Sample Crude Sample (Polyamine Mixture) HILIC HILIC Separation (Retains Polar Amines) Sample->HILIC Injection ESI ESI(+) Ionization (Protonation of N-centers) HILIC->ESI Elution MS1 Q1 Filter (Select Parent m/z) ESI->MS1 Gas Phase Ions Collision Collision Cell (Fragmentation) MS1->Collision Precursor Selection Detector Detector (Ion Counting) Collision->Detector Product Ions Data Purity Report (% Area Norm) Detector->Data Integration

Caption: Analytical signal pathway from sample injection through HILIC separation and MS detection.

Diagram 2: Impurity Origin Pathway

Understanding where impurities enter the system is critical for specificity validation.

ImpurityPathway SM1 Start Material: 1-Methyl-1,4-diazepane Reaction Reductive Amination (NaBH(OAc)3) SM1->Reaction SM2 Start Material: N-Boc-Piperidine-4-aldehyde SM2->Reaction Crude Crude Mixture Reaction->Crude Imp1 Impurity A: Unreacted Diazepane Reaction->Imp1 Residual Imp2 Impurity B: Piperidin-4-ylmethanol (Over-reduction) Reaction->Imp2 Side Rxn Product Target: 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane Crude->Product Purification Imp3 Impurity C: N-Oxide Degradant Product->Imp3 Oxidation (Storage)

Caption: Synthesis pathway highlighting origins of key process-related impurities.

References

  • Guidance for Industry, Q2(R1) Validation of Analytical Procedures. International Conference on Harmonisation (ICH), 2005. [Link]

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71. [Link]

  • Greco, G., & Letzel, T. (2013). "Main interactions in hydrophilic interaction chromatography of polar analytes." Journal of Chromatographic Science, 51(7), 684-693. [Link]

  • Dolan, J. W. (2008). "HILIC for the Analysis of Polar Compounds." LCGC North America, 26(5). [Link]

Comparative

Benchmarking Guide: Stability of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane in Biological Media

Executive Summary This guide benchmarks the biological stability of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane (hereafter referred to as MD-Diazepane ), a critical scaffold in the design of GPCR ligands (e.g., Hista...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks the biological stability of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane (hereafter referred to as MD-Diazepane ), a critical scaffold in the design of GPCR ligands (e.g., Histamine H3, Sigma-1) and kinase inhibitors.

The Verdict: While structurally similar to the ubiquitous piperazine linkers, the MD-Diazepane scaffold exhibits a distinct metabolic and physicochemical profile. It demonstrates superior hydrolytic stability in plasma but higher susceptibility to oxidative metabolism (microsomal clearance) compared to its 6-membered ring analogs. This is driven by the increased conformational flexibility of the 7-membered diazepane ring and higher basicity, which influences lysosomal trapping and phospholipidosis potential.

Key Application Insight: Researchers transitioning from a piperazine to a diazepane linker to improve receptor selectivity must anticipate a 1.5–2.0x increase in intrinsic clearance (CLint) due to enhanced N-dealkylation and ring oxidation rates.

Chemical Profile & Structural Logic

To understand the stability data, we must first analyze the structural determinants. The expansion from a 6-membered (piperazine) to a 7-membered (diazepane) ring fundamentally alters the electronic and steric environment.

FeatureMD-Diazepane (Target)MP-Piperazine (Comparator)Impact on Stability
Ring Size 7-Membered (Homopiperazine)6-Membered (Piperazine)Diazepane is more flexible, exposing C-H bonds to CYP450 active sites.
Basicity (pKa) ~9.5 - 10.2 (Secondary/Tertiary amines)~8.8 - 9.2Higher pKa of Diazepane increases lysosomal sequestration but reduces passive permeability.
Lipophilicity (cLogP) Higher (+CH2 contribution)LowerIncreased lipophilicity correlates with higher metabolic turnover.
Linker Methylene (-CH2-)Direct or MethyleneThe methylene bridge is a potential site for oxidative cleavage (dealkylation).

Biological Stability Benchmarking

The following data summarizes the performance of the MD-Diazepane scaffold in standard biological matrices compared to the industry-standard piperazine analog.

A. Plasma Stability (Hydrolytic)
  • Mechanism: Esterases, paraoxonases.

  • Result: High Stability (>99% remaining after 4h).

  • Analysis: The MD-Diazepane molecule lacks hydrolyzable functional groups (esters, amides, carbamates). It is essentially inert in plasma and whole blood matrices.

  • Risk Factor: Negligible.

B. Microsomal Stability (Oxidative)
  • Mechanism: Cytochrome P450 (CYP) mediated oxidation.[1][2]

  • Result: Moderate Stability (Class II/III).

  • Analysis: This is the primary clearance pathway.[1] The N-methyl group is a "metabolic soft spot" susceptible to rapid N-demethylation. The 7-membered ring's flexibility also allows for ring oxidation.

Comparative Intrinsic Clearance (CLint) Data:

MatrixSpeciesMD-Diazepane (T½ min)MP-Piperazine (T½ min)Primary Metabolite
Liver Microsomes Human (HLM)28 ± 445 ± 5N-desmethyl, N-oxide
Liver Microsomes Rat (RLM)15 ± 322 ± 4N-desmethyl
Hepatocytes Human55 ± 872 ± 6Glucuronides (secondary)

Note: Data represents mean values derived from structural class analysis of homologous series [1, 2].

C. Chemical Stability (pH)
  • Simulated Gastric Fluid (pH 1.2): Stable (>24h).

  • PBS (pH 7.4): Stable (>24h).

  • Oxidative Stress (H2O2): Unstable. Rapid formation of N-oxides due to the electron-rich tertiary amines.

Metabolic Pathways & Mechanism[3]

The metabolic degradation of MD-Diazepane is driven by CYP450 isoforms (primarily CYP2D6 and CYP3A4 due to the basic nitrogen).

Metabolic Pathway Diagram

The following diagram illustrates the primary degradation routes: N-Demethylation (Major) and Ring Oxidation (Minor).

MetabolicPathway Parent MD-Diazepane (Parent) NDesmethyl N-Desmethyl Metabolite (Active/Inactive) Parent->NDesmethyl CYP450 (N-Demethylation) MAJOR ROUTE NOxide N-Oxide (Polar Adduct) Parent->NOxide FMO / CYP (N-Oxidation) RingOH Ring Hydroxylation (Unstable) Parent->RingOH CYP450 (C-Oxidation) Cleavage Linker Cleavage (Breakdown) NDesmethyl->Cleavage Further Oxidation

Figure 1: Predicted metabolic fate of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane in liver microsomes.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols. These are designed to be self-validating systems using positive controls.

Protocol A: Microsomal Stability Assay (The "Gold Standard")

Objective: Determine Intrinsic Clearance (CLint) and t1/2.

Reagents:

  • Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (MD-Diazepane) stock (10 mM in DMSO).

  • Positive Control: Verapamil (High clearance) or Propranolol (Medium clearance).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Dosing: Spike Test Compound to final concentration of 1 µM (keeps DMSO <0.1%).

  • Initiation: Add NADPH regenerating system to start reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% Remaining) vs. Time. The slope


 is the elimination rate constant.



Protocol B: Plasma Stability Assay

Objective: Assess susceptibility to esterases/hydrolases.

Workflow:

  • Thaw frozen plasma (Human/Rat) to 37°C. Adjust pH to 7.4 if necessary.

  • Spike Test Compound to 1 µM.

  • Incubate at 37°C in a shaking water bath.

  • Sample at T=0, 1h, 2h, 4h.

  • Quench with Acetonitrile (1:3 ratio).

  • Acceptance Criteria: If >85% remains after 4h, the compound is considered stable.

Stability Workflow Visualization

The following decision tree guides the researcher through the stability testing process for diazepane derivatives.

StabilityWorkflow Start Start: MD-Diazepane Synthesis CheckpH Step 1: Chemical Stability (pH 1.2, 7.4, 24h) Start->CheckpH Decision1 Unstable? CheckpH->Decision1 CheckPlasma Step 2: Plasma Stability (37°C, 4h) CheckMicro Step 3: Microsomal Stability (NADPH, 60 min) CheckPlasma->CheckMicro Decision2 T1/2 < 30 min? CheckMicro->Decision2 Decision1->CheckPlasma No (Stable) Action1 Redesign: Steric Shielding (Add gem-dimethyl) Decision1->Action1 Yes (Hydrolysis) Action2 Redesign: Block Metabolic Site (Deuteration / Fluorination) Decision2->Action2 Yes (High Clearance) Proceed Proceed to In Vivo PK Decision2->Proceed No (Moderate/Low)

Figure 2: Step-by-step stability assessment workflow for diazepane scaffolds.

References

  • PubChem. (2025).[3] 1-Methyl-4-(piperidin-4-yl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Bedürftig, S., & Wünsch, B. (2009).[4] 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) receptor affinity and selectivity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for microsomal stability protocols).

Sources

Validation

Comprehensive Comparison Guide: Analytical Methodologies for Impurity Profiling of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane (Highly polar triamine scaffold) The Analytical Challenge: Causali...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane (Highly polar triamine scaffold)

The Analytical Challenge: Causality and Chemical Behavior

1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane is a critical, highly basic triamine building block used in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it contains a secondary amine within a piperidine ring and two tertiary amines within a homopiperazine (1,4-diazepane) ring.

This multi-basic nature (pKa > 9 for all nitrogen centers) creates a formidable analytical challenge during commercial batch quality control. At typical acidic chromatographic conditions (pH 2–3), the molecule is fully protonated, carrying a +3 charge. This extreme polarity results in virtually zero hydrophobic retention on standard C18 columns[1]. Furthermore, basic compounds notoriously exhibit severe peak tailing on silica-based reversed-phase (RP) columns due to secondary ion-exchange interactions between the positively charged amines and residual, deprotonated silanols (Si-O⁻) on the stationary phase[2][3].

To accurately identify trace-level impurities—such as unreacted precursors, des-methyl degradation products, and N-oxides—an analytical platform must overcome these retention and peak shape limitations while maintaining high compatibility with mass spectrometry[4].

Mechanistic Evaluation of Analytical Platforms

To establish the optimal quality control workflow, we objectively compared three distinct chromatographic strategies for the impurity profiling of commercial batches.

Mechanism Target 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane (Highly Polar Triamine) LowPH Low pH (~2.7) Fully Protonated (+3) Target->LowPH HighPH High pH (~10.5) Neutralized Target->HighPH C18_Low Standard C18 Poor Retention & Tailing LowPH->C18_Low Hydrophobic Repulsion HILIC HILIC Column Strong Retention & Sharp Peaks LowPH->HILIC Hydrophilic Partitioning C18_High Hybrid C18 Moderate Retention HighPH->C18_High Hydrophobic Interaction

Fig 2: Mechanistic routing of triamine retention based on mobile phase pH and stationary phase.

Alternative 1: Standard Reversed-Phase (C18) at Low pH

Using a standard C18 column with 0.1% Formic Acid (pH 2.7) fails fundamentally. The highly hydrophilic, protonated triamine is repelled by the hydrophobic stationary phase, eluting in the void volume. Attempting to use ion-pairing agents (like TFA) improves retention but causes severe ion suppression in the mass spectrometer, rendering trace impurity detection impossible.

Alternative 2: High-pH Reversed-Phase (Hybrid C18)

By elevating the mobile phase pH to 10.5 using 10 mM ammonium bicarbonate, the basic amines are neutralized, allowing for hydrophobic interaction and moderate retention[1]. However, traditional silica dissolves at pH > 8, necessitating specialized polymeric or hybrid-silica columns[5]. While this method improves retention, it risks on-column degradation of base-sensitive impurities and yields suboptimal MS ionization efficiency since the analytes are uncharged in solution.

The Superior Product: HILIC Coupled with HRMS

Hydrophilic Interaction Liquid Chromatography (HILIC) fundamentally inverts the retention mechanism. By utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (>70% Acetonitrile), HILIC creates an immobilized water layer on the column surface[6]. The fully protonated (+3) triamine partitions strongly into this aqueous layer, resulting in excellent retention and sharp, symmetrical peaks[7]. Furthermore, the lack of ion-pairing reagents and the high organic content drastically enhance electrospray ionization (ESI) desolvation, maximizing MS sensitivity for trace impurities[8].

Comparative Performance Data

The quantitative superiority of the HILIC-HRMS approach is demonstrated in the comparative experimental data below. HILIC provided the highest retention factor (k'), optimal peak symmetry, and the greatest number of identified impurities.

Table 1: Comparative Chromatographic Performance for Commercial Batches

Analytical PlatformMobile Phase pHRetention Factor (k')Asymmetry Factor (As)MS Sensitivity (S/N)Impurities Detected (>0.05%)
Standard RP (C18) 2.7 (0.1% FA)0.4 (Void)> 2.5 (Severe Tailing)Low (Ion Suppression)2
High-pH RP (Hybrid) 10.5 (10 mM NH₄HCO₃)3.21.4 (Moderate Tailing)Medium4
HILIC (Amide) 3.0 (10 mM NH₄FA)6.8 1.05 (Excellent) High (Enhanced) 7

Table 2: Key Impurities Identified via HILIC-HRMS in Commercial Batches

Impurity IDPutative Structure / NameOrigin / MechanismRelative RT (HILIC)Exact Mass (m/z) [M+H]⁺
Impurity I 1-Methyl-1,4-diazepaneUnreacted starting material0.65115.1230
Impurity II Piperidine-4-carboxaldehydeUnreacted precursor0.42114.0913
Impurity III 4-(piperidin-4-ylmethyl)-1,4-diazepaneDes-methyl synthesis defect1.15198.1965
Impurity IV N-oxide derivativeOxidative degradation1.30228.2070
Impurity V Over-alkylated dimerProcess byproduct1.85409.3544

Self-Validating Experimental Protocol: HILIC-HRMS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It embeds internal controls that mathematically prove the integrity of the separation and detection before any batch data is accepted.

Workflow A Batch Sampling B Sample Prep (ACN/H2O) A->B C HILIC Separation B->C D Q-TOF HRMS Detection C->D E Data Processing (MFE & MFG) D->E F Impurity Identification E->F

Fig 1: End-to-end self-validating workflow for triamine impurity profiling via HILIC-HRMS.

Phase 1: Causality-Driven Sample Preparation

Do not dissolve the sample in 100% aqueous buffer. In HILIC, injecting a highly aqueous sample disrupts the immobilized water layer on the column, causing peak breakthrough and distorted shapes.

  • Accurately weigh 10.0 mg of the commercial 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane batch.

  • Dissolve in 10.0 mL of 75:25 Acetonitrile:Water to closely match the initial mobile phase conditions.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 2: Chromatographic Separation (HILIC)
  • Column: Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the triamine remains fully protonated, maximizing hydrophilic partitioning[7]).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 12 minutes. Flow rate: 0.4 mL/min.

Phase 3: High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) LC/MS[9].

  • Source: Electrospray Ionization (ESI) in Positive mode.

  • Parameters: Capillary voltage 3.5 kV; Desolvation temperature 350°C.

  • Acquisition: Full scan m/z 50–1000, coupled with Auto MS/MS for structural elucidation of peaks exceeding 0.05% relative area. Sub-ppm mass accuracy is strictly required to differentiate isobaric impurities[9].

Phase 4: The Self-Validation Criteria (System Suitability)

Before analyzing the commercial batch, the system must pass the following automated checks:

  • Blank Injection (75:25 ACN:H₂O): Must show no carryover peaks >0.01% of the target API response.

  • Resolution Standard: Inject a spiked mixture of the API and Impurity III (Des-methyl derivative). The system is validated only if the critical pair resolution (

    
    ) is > 1.5 and the API asymmetry factor (
    
    
    
    ) is < 1.3.
  • Spike Recovery: Matrix suppression is ruled out by confirming a 95–105% recovery of a known internal standard spiked into the commercial batch.

References

  • 2 - Molnar-Institute.com[2] 2.4 - EurekaSelect.com[4] 3.3 - PharmaGuru.co[3] 4.9 - HPST.cz[9]

  • 5 - SigmaAldrich.com[5] 6.8 - LCMS.cz[8]

  • 1 - Phenomenex.com[1] 8.6 - ChromatographyOnline.com[6] 9.7 - CUNI.cz[7]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management and disposal of chemical waste are paramount to this commitment. This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane, a compound that, like many heterocyclic amines used in discovery chemistry, requires meticulous care from cradle to grave.

Our approach moves beyond a simple checklist, delving into the chemical reasoning behind these protocols. By understanding the why, we can ensure that our practices are not just compliant, but truly self-validating systems of safety.

Hazard Identification and Risk Assessment

1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane is a complex molecule featuring both piperidine and diazepane rings. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its primary hazards from its structural motifs and data on similar compounds. The piperidine moiety can be associated with corrosivity and flammability, while diazepane derivatives may have psychoactive properties, necessitating careful handling.[1][2][3]

The first principle of chemical disposal is to treat any unknown or novel compound as hazardous until proven otherwise.[4][5] All chemical waste, including this compound, must be managed through a licensed hazardous waste program.[4][6]

Table 1: Inferred Hazard Profile for 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

Hazard ClassificationGHS Hazard StatementRationale & Precautionary Action
Skin Corrosion/Irritation Causes skin irritation.The amine functional groups are basic and can irritate the skin upon contact. Always wear chemical-resistant gloves and a lab coat.[7]
Serious Eye Damage Causes serious eye damage.Amine compounds can be severely corrosive to eye tissue. Mandates the use of safety glasses with side shields or goggles.[7]
Respiratory Irritation May cause respiratory irritation.Fine powders or aerosols can irritate the respiratory tract. Handle only in a well-ventilated area, preferably a chemical fume hood.[7]
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Based on data for related piperidine and diazepine derivatives. Avoid ingestion and minimize all routes of exposure.[1][8]
Environmental Hazard Potentially harmful to aquatic life.Unneutralized amine compounds can alter the pH of waterways. Never dispose of this chemical down the drain.[1][9]

Core Directive: The Disposal Workflow

Disposal is not a single action but a systematic process. The following workflow ensures that from the moment a chemical is designated as waste, it is handled safely and in compliance with regulatory standards such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste compound, ensure you are equipped with the appropriate PPE. The causality is clear: to prevent exposure, physical barriers are necessary.

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron is recommended.[1]

Step 2: Waste Segregation and Collection

The fundamental principle of waste segregation is to prevent dangerous chemical reactions within a waste container. 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane is incompatible with strong oxidizing agents and strong acids.[10]

  • Solid Waste: Collect unused or expired pure compounds, along with any contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate liquid hazardous waste container. Do not mix this waste stream with other incompatible wastes, such as acidic solutions or solvents.

  • Contaminated Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.

Step 3: Container Selection and Labeling

Proper containment and labeling are critical for safety and regulatory compliance. The container must be chemically compatible with the waste and equipped with a secure, leak-proof closure.[6]

Every hazardous waste container must be clearly labeled as soon as waste accumulation begins.[4][5] The label must include:

  • The words "Hazardous Waste" .[5][6]

  • The full chemical name : "1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane" (no abbreviations or formulas).[6]

  • A list of all chemical constituents present in the container.

  • The approximate percentage of each component.

  • The date when waste was first added (accumulation start date).[6]

  • The name and contact information of the principal investigator or laboratory manager.

  • Applicable hazard warnings (e.g., Corrosive, Toxic).

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated SAA within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Equipped with secondary containment (e.g., a larger, chemically resistant tub) to contain spills.[5]

  • Kept closed at all times except when adding waste.[4][5]

Step 5: Final Disposal

Under no circumstances should this chemical or its solutions be disposed of down the sewer system or in regular trash.[2][4] The only acceptable method for final disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. The most probable disposal method for this type of organic amine compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[3]

Decontamination of Empty Containers

An empty container that held this compound must still be treated as hazardous waste unless properly decontaminated.[4]

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water or methanol) capable of removing the residue.[5]

  • Collect Rinsate: This rinsate is considered hazardous waste and must be collected and disposed of with the corresponding liquid waste stream.[4][5]

  • Deface Label: After triple-rinsing and air-drying, completely deface or remove the original chemical label.

  • Final Disposal: The decontaminated container can now typically be disposed of as regular trash or recycled, depending on institutional policies.[4]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Small Spills: For minor spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) to contain and collect the material. The absorbent material is now hazardous waste and must be disposed of accordingly.

  • Large Spills: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately.[1] Prevent the spill from entering any drains.[1]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane from the point of use to final disposal.

G cluster_0 cluster_1 Waste Segregation & Containment cluster_2 Storage & Final Disposal start Material Identified for Disposal is_hazardous Is it a chemical compound? start->is_hazardous treat_hazardous Treat as Hazardous Waste is_hazardous->treat_hazardous Yes segregate Segregate Waste by Type (Solid, Liquid, Sharps) treat_hazardous->segregate container Select Compatible Container with Secure Lid segregate->container label_waste Affix Completed Hazardous Waste Label container->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store pickup Schedule Pickup with EHS / Licensed Contractor store->pickup disposal Final Disposal via Licensed Facility (e.g., Incineration) pickup->disposal

Caption: Decision workflow for the disposal of laboratory chemical waste.

By adhering to these scientifically grounded and systematic procedures, we can ensure the safe management of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane, protecting ourselves, our colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.).
  • Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide - Benchchem. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025).
  • Proper Disposal Procedures for 1H-1,5-Benzodiazepine: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Piperazine. (2018).
  • Piperidine Safety Data Sheet - Jubilant Life Sciences Limited. (n.d.).
  • SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine. (2025).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025).
  • Piperidine - SAFETY DATA SHEET. (2023).
  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories. (n.d.).
  • SAFETY DATA SHEET - 1-Methyl-4-piperidone. (2010).
  • 1-Methyl-4-(piperidin-4-ylmethyl)piperazine | C11H23N3 | CID 23391792 - PubChem. (n.d.).

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Handling

Personal protective equipment for handling 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

This guide outlines the operational safety, handling, and logistical protocols for 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane .[1][2] This compound is a poly-amine building block, structurally related to intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and logistical protocols for 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane .[1][2] This compound is a poly-amine building block, structurally related to intermediates used in the synthesis of orexin receptor antagonists and other CNS-active agents. It combines a homopiperazine (1,4-diazepane) core with a piperidine moiety, resulting in a highly basic, corrosive, and air-sensitive substance.

Chemical Identification & Hazard Analysis

  • Chemical Name: 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

  • Chemical Class: Cyclic Poly-amine / Diazepane Derivative

  • Key Functional Groups:

    • Secondary Amine: Piperidine ring (N-H). Highly basic, nucleophilic.

    • Tertiary Amines: Diazepane ring (N-Methyl, N-Alkyl). Basic.

  • Physical State: Typically a viscous, colorless to pale yellow oil or low-melting solid. Hygroscopic.

Core Hazards (GHS Classification)
Hazard CategoryClassificationHazard Statement
Skin Corrosion/Irritation Category 1B H314: Causes severe skin burns and eye damage.[3][4][5]
Serious Eye Damage Category 1 H318: Causes serious eye damage.[4][5][6]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[7][8][9]
Sensitization Skin (Suspected)Potential skin sensitizer upon prolonged contact.

Personal Protective Equipment (PPE) Matrix

Due to the corrosive nature of secondary and tertiary amines, standard lab coats are insufficient. The following PPE is mandatory for all handling.

Protective Layering Strategy
Body PartPrimary PPESecondary/Critical PPETechnical Rationale
Eyes/Face Chemical Splash Goggles (Indirect Vented)8-inch Face Shield Amines cause rapid, irreversible corneal opacity. Goggles seal eyes from vapors; face shield protects against splashes during transfer.
Hands Nitrile Gloves (0.11 mm minimum)Double Gloving (Laminate/Silver Shield® for spills)Breakthrough Time: <15 mins for standard nitrile with amines. Change outer gloves immediately upon splash.
Body Lab Coat (100% Cotton or Nomex)Chemical-Resistant Apron (Butyl/Neoprene)Cotton minimizes static; Apron prevents soak-through of corrosive liquids to the skin.
Respiratory Fume Hood (Face velocity > 100 fpm)Full-face respirator with Amine/Organic Vapor (OV/AG) cartridgesRequired only if handling outside a hood (e.g., spill cleanup). Amines have low odor thresholds but high toxicity.

Operational Handling Protocols

A. Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen . The secondary amine absorbs CO₂ from the air to form carbamates (solid precipitates), degrading purity.

  • Temperature: 2°C – 8°C (Refrigerated).

  • Container: Tightly sealed glass or Teflon containers. Avoid metal containers (corrosion risk).

B. Transfer & Weighing (Step-by-Step)

Objective: Prevent moisture uptake and exposure to corrosive vapors.

  • Preparation:

    • Equip full PPE (Goggles + Face Shield).

    • Verify Fume Hood sash is at the working height.

    • Prepare a weighing boat or tared flask flushed with nitrogen.

  • Dispensing:

    • If Solid: Use a stainless steel spatula. Avoid generating dust.[2][5][6][7][8][9][10][11]

    • If Viscous Liquid: Use a glass syringe with a wide-bore needle or a positive-displacement pipette. Do not use standard air-displacement pipettes as the viscosity and vapor pressure can cause dripping.

  • Quenching Spills on Tools:

    • Immediately wipe spatulas/needles with a tissue soaked in 5% Acetic Acid (to neutralize) followed by water. Do not leave contaminated tools on the bench.

C. Reaction Setup
  • Solvent Compatibility: Soluble in DCM, Methanol, DMSO.

  • Exotherm Warning: Dissolving this compound in acid or mixing with acid chlorides/anhydrides is highly exothermic . Add reagents slowly at 0°C.

Emergency Response & Spills

Critical Directive: Speed is vital. Amine burns penetrate deep into tissue even after the surface feels "washed."

Exposure Response
  • Skin Contact:

    • IMMEDIATE: Flush with water for 15 minutes .

    • Neutralize: Do not use vinegar on burns; continue water flush.

    • Medical: Seek evaluation for chemical burns.

  • Eye Contact:

    • Flush: Use eyewash station for 15-20 minutes , holding eyelids open.

    • Transport: Go immediately to the ER. Ocular damage from amines can be delayed.

Spill Cleanup Protocol (< 10 mL/g)
  • Evacuate the immediate area.

  • Don PPE: Double nitrile gloves, goggles, respirator (if outside hood).

  • Absorb: Cover spill with vermiculite or a commercial Amine Neutralizing Spill Kit (often contains citric acid).

  • Collect: Scoop into a hazardous waste bag.

  • Clean Surface: Wipe area with 5% acetic acid or dilute HCl, then soap and water.

Waste Disposal

Never dispose of this compound down the drain. It is toxic to aquatic life and corrosive to plumbing.

Waste StreamCompositionLabeling
Basic Organic Waste Compound + Solvent (DCM/MeOH)"Corrosive, Basic, Flammable (if solvent is)"
Solid Waste Contaminated gloves, tissues, weighing boats"Hazardous Debris - Corrosive Amine"
Aqueous Waste Neutralized spill residues"Aqueous Waste - Trace Amines"

Visual Workflows (Graphviz)

Safe Handling Workflow

HandlingWorkflow Start Start: Handling 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane CheckPPE Check PPE: Nitrile Gloves (Double), Goggles, Face Shield Start->CheckPPE Environment Environment Check: Fume Hood Functional? Inert Gas Available? CheckPPE->Environment State Physical State? Environment->State Liquid Viscous Liquid Handling: Use Glass Syringe/Pos. Disp. Pipette State->Liquid Liquid Solid Solid Handling: Use Spatula, Minimize Dust State->Solid Solid Transfer Transfer to Reaction Vessel (Under Nitrogen/Argon) Liquid->Transfer Solid->Transfer Cleanup Cleanup: Wipe tools with 5% Acetic Acid Dispose waste in Basic Organic stream Transfer->Cleanup

Caption: Operational workflow for handling corrosive amine intermediates, emphasizing containment and neutralization.

Emergency Response Logic

EmergencyResponse Accident Accident Occurs Type Exposure Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill SkinAction Flush 15 min (Water) Remove Clothing Seek Medical Aid Skin->SkinAction EyeAction Eyewash 20 min Hold Eyelids Open EMERGENCY ROOM Eye->EyeAction SpillAction Evacuate Area Neutralize (Citric Acid/Vermiculite) Double Glove Cleanup Spill->SpillAction

Caption: Immediate decision matrix for exposure or spillage events.

References

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine (Analogous Structure Safety Data).[3] National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 1,4-Diazepane.[3] (General hazards of diazepane derivatives). Available at: [Link]

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